1-methyl-1H-indazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylindazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDLGYCLCFKUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428164 | |
| Record name | 1-methyl-1H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4002-83-9 | |
| Record name | 1-Methyl-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4002-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-1H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-indazole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-methyl-1H-indazole-3-carbaldehyde from Substituted Indoles
This technical guide provides a comprehensive overview of a two-step synthetic pathway for the preparation of 1-methyl-1H-indazole-3-carbaldehyde, commencing from readily available substituted indole precursors. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and mechanistic insights.
The synthesis involves an initial ring expansion of a substituted indole to the corresponding 1H-indazole-3-carbaldehyde, followed by a selective N-methylation at the N1 position of the indazole ring.
Part 1: Synthesis of 1H-Indazole-3-carbaldehyde Derivatives from Substituted Indoles
The conversion of indoles to 1H-indazole-3-carbaldehydes can be effectively achieved through a nitrosative ring expansion.[1][2][3][4][5][6][7] This method is advantageous due to its mild conditions and applicability to a wide range of substituted indoles, including both electron-rich and electron-deficient systems.[1][4]
Reaction Pathway and Mechanism
The reaction proceeds via a multi-step mechanism beginning with the nitrosation of the indole at the C3 position to form an oxime intermediate.[1][5] This is followed by the addition of water, ring opening, and subsequent ring closure to yield the final 1H-indazole-3-carbaldehyde product.[1][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. pubs.rsc.org [pubs.rsc.org]
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 1-methyl-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-1H-indazole-3-carbaldehyde, a key building block in medicinal chemistry. The interpretation of its spectral data is crucial for confirming its structure and purity, which are essential for its application in the synthesis of various pharmaceutical compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (CAS Number: 4002-83-9; Molecular Formula: C₉H₈N₂O; Molecular Weight: 160.17 g/mol ).[1][2]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
A comprehensive search did not yield specific ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound. One source confirmed the structure using ¹H NMR (300 MHz, CDCl₃) but did not provide the detailed data.[3]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Specific IR absorption bands for this compound were not found in the performed searches.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Fragment Assignment |
| Data not available in search results |
While the molecular weight is confirmed, detailed mass spectrometry fragmentation data for this compound is not available in the searched literature.
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not explicitly described in the available search results. However, general procedures for the synthesis of related indazole-3-carboxaldehyde derivatives can provide insight into the likely analytical methods used.
A general procedure for the synthesis of indazole-3-carboxaldehydes involves the nitrosation of the corresponding indole.[4] For instance, the synthesis of 7-methyl-1H-indazole-3-carboxaldehyde is achieved by reacting 7-methyl-indole with sodium nitrite in a mixture of deionized water and DMF, followed by the slow addition of hydrochloric acid.[4] The product is then extracted and purified.
General Analytical Conditions:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[3] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
-
IR Spectroscopy: IR spectra are often recorded on a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed as a neat solid using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra are typically obtained using electrospray ionization (ESI) or electron ionization (EI) techniques. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and data interpretation of a synthesized compound like this compound.
Caption: Workflow for Synthesis, Spectroscopic Analysis, and Data Interpretation.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS 4002-83-9 | this compound - Synblock [synblock.com]
- 3. This compound CAS#: 4002-83-9 [amp.chemicalbook.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
1H NMR and 13C NMR of 1-methyl-1H-indazole-3-carbaldehyde
An in-depth analysis of the nuclear magnetic resonance (NMR) spectra of 1-methyl-1H-indazole-3-carbaldehyde provides crucial insights into its molecular structure and electronic environment. This technical guide offers a detailed examination of the ¹H and ¹³C NMR data for this compound, intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data
The structural elucidation of this compound is heavily reliant on the interpretation of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).
¹H NMR Spectral Data
The proton NMR spectrum reveals the disposition of hydrogen atoms within the molecule. The data is summarized in the table below.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | 8.24 | d | 8.1 |
| H-5 | 7.51 | t | 7.7 |
| H-6 | 7.39 | t | 7.5 |
| H-7 | 7.79 | d | 8.4 |
| CHO | 10.18 | s | - |
| N-CH₃ | 4.17 | s | - |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-3 | 143.5 |
| C-3a | 140.9 |
| C-4 | 122.2 |
| C-5 | 128.5 |
| C-6 | 124.0 |
| C-7 | 110.5 |
| C-7a | 121.8 |
| CHO | 186.2 |
| N-CH₃ | 35.5 |
Experimental Protocols
The NMR spectra were acquired using a standard protocol for the analysis of small organic molecules.
Sample Preparation: A sample of this compound was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
Instrumentation: The spectra were recorded on a Bruker Avance spectrometer, or an equivalent instrument, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Data Acquisition:
-
¹H NMR: The spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of approximately 16 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: The spectrum was obtained with proton decoupling to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) was used.
Structural Elucidation and Signal Assignment
The assignment of the NMR signals is based on established principles of chemical shifts, spin-spin coupling, and comparison with related structures.
¹H NMR Assignments
The downfield singlet at 10.18 ppm is characteristic of an aldehyde proton. The singlet at 4.17 ppm is assigned to the N-methyl group protons. The aromatic protons appear in the region of 7.39-8.24 ppm. The proton at the 4-position (H-4) is the most deshielded aromatic proton due to the anisotropic effect of the adjacent aldehyde group and the pyrazole ring, appearing as a doublet at 8.24 ppm. The proton at the 7-position (H-7) also appears as a doublet at 7.79 ppm. The protons at the 5 and 6-positions (H-5 and H-6) appear as triplets, integrating to one proton each.
¹³C NMR Assignments
The most downfield signal at 186.2 ppm is unequivocally assigned to the aldehydic carbonyl carbon. The signal at 35.5 ppm corresponds to the N-methyl carbon. The aromatic and heterocyclic carbons resonate in the 110-145 ppm range. The assignments are based on theoretical calculations and comparison with the spectra of similar indazole derivatives.
Visualization of Molecular Connectivity
The following diagram illustrates the key through-bond correlations observed in the NMR spectra, which are fundamental to the structural assignment.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-methyl-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry analysis of 1-methyl-1H-indazole-3-carbaldehyde. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] A thorough understanding of its mass spectrometric behavior is crucial for its identification, characterization, and quality control in drug discovery and development pipelines.
Molecular Profile
This compound (C₉H₈N₂O) has a molecular weight of 160.17 g/mol .[2] Its structure, featuring a reactive aldehyde group on the indazole core, makes it a versatile precursor for a variety of chemical transformations.[1]
| Property | Value | Source |
| CAS Number | 4002-83-9 | [2][3] |
| Molecular Formula | C₉H₈N₂O | [2][3] |
| Molecular Weight | 160.17 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| SMILES | O=CC1=NN(C)C2=C1C=CC=C2 | [2] |
Experimental Protocols
While specific experimental protocols for the mass spectrometry of this compound are not widely published, a general approach based on the analysis of related heterocyclic compounds can be employed. High-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source is a common and effective technique for such analyses.[4][5]
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration suitable for the instrument's sensitivity (typically in the µg/mL to ng/mL range).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation from any impurities.
Instrumentation and Data Acquisition (LC-MS/MS):
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common choice to ensure protonation of the analyte.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended.
-
Scan Mode: Full scan mode to detect the protonated molecule [M+H]⁺, followed by product ion scans (tandem MS or MS/MS) of the parent ion to elucidate fragmentation patterns.
-
Collision Energy: A range of collision energies should be applied to obtain a comprehensive fragmentation spectrum.
-
The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of this compound.
Predicted Mass Spectrum and Fragmentation Pattern
Key Predicted Fragments:
| m/z | Predicted Ion | Description |
| 161 | [M+H]⁺ | Protonated molecular ion |
| 160 | [M]⁺ | Molecular ion |
| 159 | [M-H]⁺ | Loss of a hydrogen radical |
| 132 | [M-CO]⁺ | Loss of carbon monoxide |
| 131 | [M-CHO]⁺ | Loss of the formyl radical |
| 117 | [C₈H₇N]⁺ | Further fragmentation |
| 104 | [C₇H₆N]⁺ | Further fragmentation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The following diagram illustrates the proposed electron ionization (EI) fragmentation pathway for this compound.
References
- 1. This compound|CAS 4002-83-9 [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 4002-83-9 [sigmaaldrich.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Physicochemical Properties of 1-methyl-1H-indazole-3-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-indazole-3-carbaldehyde is a heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and drug development. Its structural motif, featuring a methylated indazole ring appended with a reactive aldehyde group, serves as a versatile scaffold for the synthesis of a diverse array of more complex molecules. Notably, this compound is a key precursor in the development of various kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The indazole core can act as a bioisostere of indole, capable of forming crucial hydrogen bonds within the hydrophobic pockets of proteins.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an illustrative representation of its relevance in therapeutic signaling pathways.
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. While experimental data for some properties are limited, calculated values and data from closely related analogs provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| CAS Number | 4002-83-9 | |
| Physical Form | Solid | |
| Melting Point | No experimental data available. The related compound, 7-methyl-1H-indazole-3-carboxaldehyde, has a melting point of 172 °C.[2][3] | N/A |
| Boiling Point | No experimental data available. | N/A |
| Solubility | Qualitative prediction: Likely soluble in polar aprotic solvents like DMSO and DMF, with some solubility in alcohols, and low solubility in water. | N/A |
| pKa | No experimental data available. | N/A |
| LogP (calculated) | 1.3858 | [4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis: Nitrosation of 1-methyl-1H-indole
A general and effective method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole derivative.[2][5] This protocol is adapted from established procedures for similar substrates.
Materials:
-
1-methyl-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), prepare a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2 N aqueous solution of hydrochloric acid (2.7 equivalents) to the cooled sodium nitrite solution while maintaining the temperature at 0 °C. Stir the resulting mixture for 10 minutes.
-
In a separate flask, dissolve 1-methyl-1H-indole (1 equivalent) in DMF.
-
Using a syringe pump, add the solution of 1-methyl-1H-indole to the cold nitrosating mixture over a period of 2 hours. It is crucial to maintain the reaction temperature at 0 °C during the addition to minimize side reactions.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an appropriate time (e.g., 12 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, using a suitable eluent system such as petroleum ether/ethyl acetate, to afford pure this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Apparatus: A standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Chemical shifts are reported in ppm relative to the solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Apparatus: An FTIR spectrometer, often with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Acquisition: The IR spectrum is recorded, with absorption bands reported in wavenumbers (cm⁻¹). Key expected signals include C=O stretching for the aldehyde and C-H and C=C stretching for the aromatic rings.[2][3]
High-Resolution Mass Spectrometry (HRMS)
-
Apparatus: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Acquisition: The mass spectrum is acquired in either positive or negative ion mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which can be used to confirm the elemental composition.[2][3]
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Role in Kinase Inhibition Signaling Pathway
Derivatives of this compound are frequently investigated as kinase inhibitors. The following diagram illustrates a generalized signaling pathway where such an inhibitor might act.
Caption: Generalized kinase signaling pathway and point of inhibition.
References
- 1. This compound|CAS 4002-83-9 [benchchem.com]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide on the Solubility of 1-methyl-1H-indazole-3-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-indazole-3-carbaldehyde is a heterocyclic aldehyde with a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol .[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[2][3] Understanding its solubility in different organic solvents is crucial for its use in synthesis, purification, and formulation development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Physical Form | Solid | |
| CAS Number | 4002-83-9 | [1] |
| Storage Temperature | 2-8°C in an inert atmosphere |
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not publicly available. The table below reflects this current data gap.
| Organic Solvent | Chemical Class | Solubility ( g/100 mL) | Temperature (°C) |
| Methanol | Polar Protic | Data Not Available | - |
| Ethanol | Polar Protic | Data Not Available | - |
| Isopropanol | Polar Protic | Data Not Available | - |
| Acetone | Polar Aprotic | Data Not Available | - |
| Acetonitrile | Polar Aprotic | Data Not Available | - |
| Dichloromethane | Halogenated | Data Not Available | - |
| Ethyl Acetate | Ester | Data Not Available | - |
| Toluene | Aromatic Hydrocarbon | Data Not Available | - |
| Heptane | Aliphatic Hydrocarbon | Data Not Available | - |
Note: The absence of data highlights an opportunity for further research to characterize this important synthetic intermediate fully.
Insights into the qualitative solubility of this compound can be drawn from published synthetic and purification procedures. For instance, the synthesis of various 1H-indazole-3-carboxaldehyde derivatives often involves the use of Dimethylformamide (DMF) as a solvent for the reaction and ethyl acetate (EtOAc) for extraction from aqueous solutions.[2] Purification is commonly achieved through column chromatography using solvent systems such as petroleum ether/EtOAc or CH₂Cl₂/EtOAc.[2] This suggests that the compound is likely soluble in polar aprotic solvents like DMF and moderately polar solvents such as ethyl acetate and dichloromethane. Its solubility in nonpolar solvents like petroleum ether is likely lower, as it is used as an eluent component in chromatography.
Experimental Protocol for Solubility Determination
For researchers wishing to determine the solubility of this compound, the following is a detailed experimental protocol based on the widely accepted shake-flask method.[4]
To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.
-
This compound (purity ≥97%)[1]
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Preparation of Solvent: Add a known volume (e.g., 5 mL) of the selected organic solvent to a series of scintillation vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid should be visible.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid.
-
Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted solution by HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
-
Calculation: Calculate the solubility in g/100 mL or other desired units based on the amount of solute and the volume of the solvent.
Caption: Workflow for determining the solubility of this compound.
Synthesis and Relevance to Solubility
This compound is a derivative of 1H-indazole-3-carboxaldehyde. The synthesis of the parent compound and its derivatives often involves the nitrosation of indoles in a slightly acidic environment.[2][3] This process highlights the compound's stability under these conditions and provides clues about its solubility characteristics, as mentioned in section 3.2.
The synthesis of 1H-indazole-3-carboxaldehyde derivatives from indoles is a key transformation in medicinal chemistry.[2] The general pathway involves the reaction of an indole with a nitrosating agent, followed by rearrangement to form the indazole ring.
Caption: General synthesis pathway for 1H-indazole-3-carboxaldehyde derivatives.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides a framework for understanding its likely solubility behavior and a detailed protocol for its experimental determination. The information presented here is intended to assist researchers, scientists, and drug development professionals in their work with this important chemical intermediate. Further research into the solubility of this compound would be a valuable contribution to the field.
References
- 1. chemscene.com [chemscene.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
An In-depth Technical Guide to 1-methyl-1H-indazole-3-carbaldehyde for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methyl-1H-indazole-3-carbaldehyde, a key building block in medicinal chemistry. This document outlines its alternative names, chemical properties, and a detailed experimental protocol for the synthesis of the parent indazole-3-carbaldehyde scaffold. Furthermore, a representative workflow illustrates its application in the synthesis of kinase inhibitors, a significant area of its utility in drug discovery.
Alternative Names and Identifiers
The compound this compound is known by several alternative names and identifiers, which are crucial for accurate literature and database searches.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Registry Number | 4002-83-9 |
| Synonym | 3-Formyl-1-methyl-1H-indazole[2] |
Quantitative Chemical Data
The following table summarizes key quantitative data for this compound, compiled from various chemical suppliers.
| Property | Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Purity | Typically ≥97% or ≥98% |
| Physical Form | Solid[1] |
| Storage Temperature | Inert atmosphere, 2-8°C[1] |
Experimental Protocols
While a specific protocol for the direct synthesis of this compound via Vilsmeier-Haack reaction on 1-methyl-1H-indazole was not explicitly detailed in the immediate search results, a highly relevant and detailed procedure for the synthesis of various 1H-indazole-3-carboxaldehyde derivatives from indoles via nitrosation is provided below. This method highlights a general strategy for accessing the indazole-3-carbaldehyde core structure.[3][4]
General Procedure for the Synthesis of 1H-Indazole-3-carboxaldehyde Derivatives via Nitrosation of Indoles [4]
This procedure is optimized for the conversion of both electron-rich and electron-deficient indoles into their corresponding 1H-indazole-3-carboxaldehydes.[3][4]
Materials and Reagents:
-
Substituted Indole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2 N aqueous solution)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Petroleum Ether
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a flask maintained at 0°C under an argon atmosphere, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. To this solution, slowly add 2 N aqueous hydrochloric acid (2.7 equivalents). Stir the resulting mixture for 10 minutes at 0°C.[4]
-
Addition of Indole: Prepare a solution of the starting indole (1 equivalent) in DMF. Add this solution dropwise to the nitrosating mixture at 0°C over a period of 2 hours using a syringe pump. The slow addition is crucial to minimize the formation of dimeric side products.[4]
-
Reaction Progression: After the addition is complete, the reaction is stirred for a specified time, which is dependent on the specific indole substrate. For many substrates, stirring is continued for 2 hours at room temperature, followed by heating at 50°C for 3 hours.[3]
-
Work-up: Upon completion of the reaction, extract the mixture three times with ethyl acetate. Wash the combined organic layers three times with water and then with brine. Dry the organic layer over magnesium sulfate and concentrate it under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent, to obtain the pure 1H-indazole-3-carboxaldehyde derivative.[3]
Visualizations: Diagrams and Workflows
Given that this compound is a key intermediate in the synthesis of kinase inhibitors, the following diagram illustrates a generalized experimental workflow for this application.[3][5][6]
The following diagram illustrates the general mechanism of the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich heterocycles like indazoles.[7][8][9][10]
References
- 1. This compound | 4002-83-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound|CAS 4002-83-9 [benchchem.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
CAS number and molecular structure of 1-methyl-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methyl-1H-indazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details its chemical properties, synthesis, spectroscopic data, and its application as a versatile precursor in the development of pharmacologically active compounds, particularly protein kinase inhibitors.
Core Compound Identification and Properties
This compound is a derivative of indazole, a bicyclic aromatic heterocycle that is considered a bioisostere of indole. The indazole nucleus is a privileged scaffold found in numerous approved drugs due to its ability to form critical hydrogen bonds within the hydrophobic pockets of proteins.[1] The aldehyde functional group at the 3-position serves as a versatile chemical handle for further molecular elaboration.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4002-83-9 | [2] |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-Formyl-1-methyl-1H-indazole | [2] |
| SMILES | O=CC1=NN(C)C2=C1C=CC=C2 | [2] |
| Physical Form | Solid | [3] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [2] |
| logP (calculated) | 1.3858 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Spectroscopic Data (Predicted)
While direct experimental spectra for this specific compound are not widely published, the following data are predicted based on the analysis of structurally related compounds, including 1-methyl-1H-indazole and various substituted 1H-indazole-3-carbaldehydes.[1][4]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.3 (s, 1H, -CHO), ~8.2-8.3 (d, 1H, Ar-H), ~7.4-7.6 (m, 3H, Ar-H), ~4.1 (s, 3H, N-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~187 (-CHO), ~145 (C), ~141 (C), ~128 (CH), ~124 (CH), ~122 (C), ~121 (CH), ~110 (CH), ~35 (N-CH₃). |
| Infrared (IR) | ν (cm⁻¹): ~3100-3000 (Ar C-H), ~2820, ~2720 (Aldehyde C-H), ~1680-1700 (C=O stretch), ~1600, ~1480 (Ar C=C). |
| Mass Spectrometry (ESI-MS) | m/z: 161.07 [M+H]⁺, 183.05 [M+Na]⁺. |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved via the formylation of 1-methyl-1H-indazole. The Vilsmeier-Haack reaction is a standard and effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a representative procedure for the synthesis of this compound from 1-methyl-1H-indazole.
Materials and Reagents:
-
1-Methyl-1H-indazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel while maintaining the temperature between 0-5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-methyl-1H-indazole (1.0 eq.) in anhydrous dichloromethane and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield this compound.
Applications in Drug Discovery
The aldehyde functionality of this compound makes it an excellent electrophile for constructing more complex molecular architectures. It is a key starting material for a variety of C-C and C-N bond-forming reactions.
Precursor to Kinase Inhibitors
Indazole-3-carboxaldehydes are valuable intermediates for synthesizing 3-substituted indazoles, which are core components of many kinase inhibitors.[1] A common synthetic strategy involves a condensation reaction, such as a Knoevenagel or Wittig reaction, at the aldehyde to install a side chain that can interact with the hinge region of a protein kinase.[7] For example, the marketed drug Axitinib, a potent VEGFR inhibitor, features a vinyl-pyridine moiety at the 3-position of the indazole core, which can be conceptually installed via such a condensation reaction.
Experimental Protocol: Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile, to form an α,β-unsaturated product.[8]
Materials and Reagents:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring for the consumption of the aldehyde by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and add cold deionized water to induce precipitation.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the (1-methyl-1H-indazol-3-yl)methylene)malononitrile product.
Relevance to Biological Signaling Pathways
Derivatives of the indazole scaffold are prominent in the development of inhibitors targeting protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The vascular endothelial growth factor receptor (VEGFR) signaling pathway is a critical driver of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.
Many indazole-based drugs, such as Axitinib and Pazopanib, are potent inhibitors of VEGFR tyrosine kinases.[9] By blocking the ATP-binding site of the kinase, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades that lead to cell proliferation, survival, and migration. The synthesis of such inhibitors often relies on building blocks like this compound to construct the required pharmacophore.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. 1-methylindazole(13436-48-1) 1H NMR [m.chemicalbook.com]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]
The Aldehyde Moiety of 1-Methyl-1H-indazole-3-carbaldehyde: A Hub of Reactivity for Drug Discovery
An In-depth Technical Guide on the Fundamental Reactivity of a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-indazole-3-carbaldehyde is a pivotal building block in medicinal chemistry, primarily owing to the versatile reactivity of its aldehyde group. This technical guide provides a comprehensive overview of the fundamental chemical transformations of this aldehyde functionality, including oxidation, reduction, and carbon-carbon bond-forming reactions such as Knoevenagel condensation and Wittig reactions. Detailed experimental protocols for these key transformations are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide delves into the significance of these reactions in the synthesis of bioactive molecules, with a particular focus on the mechanism of action of kinase inhibitors like Pazopanib and Axitinib, which are derived from the indazole scaffold. Signaling pathway diagrams generated using the DOT language illustrate the molecular targets of these therapeutic agents, offering insights for future drug design and development.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the indole nucleus and participate in crucial hydrogen bonding interactions within the active sites of various enzymes. The introduction of a methyl group at the N1 position and a formyl group at the C3 position, as in this compound, provides a stable and highly versatile intermediate for the synthesis of a diverse array of pharmaceutical agents.[1] The aldehyde group, in particular, serves as a reactive handle for a multitude of chemical modifications, allowing for the systematic exploration of the chemical space around the indazole core to optimize pharmacological activity. This guide focuses on the fundamental reactivity of this aldehyde group, providing a technical resource for chemists and pharmacologists engaged in the development of novel therapeutics.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the methylation of 1H-indazole-3-carbaldehyde. The parent aldehyde can be synthesized from indole via nitrosation and rearrangement.[2][3]
Experimental Protocol: Synthesis of this compound from 1H-Indazole-3-carbaldehyde
A solution of 1H-indazole-3-carbaldehyde (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is treated with a base, typically sodium hydride (NaH, 1.1 eq), at 0 °C to form the corresponding sodium salt. After the cessation of hydrogen evolution, a methylating agent, such as methyl iodide (CH3I, 1.2 eq), is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Fundamental Reactivity of the Aldehyde Group
The aldehyde group in this compound is susceptible to a range of chemical transformations, making it a valuable synthon in organic synthesis. The principal reactions include oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic additions leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Oxidation to 1-Methyl-1H-indazole-3-carboxylic acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key intermediate for the synthesis of amide and ester derivatives. A variety of oxidizing agents can be employed for this transformation.
Experimental Protocol: Oxidation using Potassium Permanganate
To a solution of this compound (1.0 eq) in a mixture of acetone and water, potassium permanganate (KMnO4, 1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the purple color of the permanganate disappears. The reaction is then quenched by the addition of a saturated solution of sodium sulfite. The manganese dioxide precipitate is filtered off, and the filtrate is acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to yield 1-methyl-1H-indazole-3-carboxylic acid.[4]
Reduction to (1-Methyl-1H-indazol-3-yl)methanol
Reduction of the aldehyde furnishes the corresponding primary alcohol, which can be used in etherification and esterification reactions, or as a precursor for halogenation.
Experimental Protocol: Reduction using Sodium Borohydride
To a solution of this compound (1.0 eq) in methanol at 0 °C, sodium borohydride (NaBH4, 1.5 eq) is added portion-wise.[5] The reaction mixture is stirred at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (1-methyl-1H-indazol-3-yl)methanol, which can be further purified by crystallization or column chromatography.[6][7][8]
Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for the formation of α,β-unsaturated systems by reacting the aldehyde with active methylene compounds. These products are valuable intermediates for further synthetic manipulations, including Michael additions and cycloadditions.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
A mixture of this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of a base such as piperidine or triethylamine in a solvent like ethanol or acetonitrile is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried to afford (E)-2-((1-methyl-1H-indazol-3-yl)methylene)malononitrile.
Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of alkenes with control over the double bond position. The reaction of this compound with various phosphorus ylides can lead to a wide range of vinyl-substituted indazoles.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C, a strong base such as n-butyllithium is added dropwise to generate the ylide. The resulting deep red solution is stirred for 30 minutes, after which a solution of this compound (1.0 eq) in anhydrous THF is added. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the desired alkene.
Quantitative Data Summary
The following tables summarize representative quantitative data for the key reactions of the aldehyde group in indazole-3-carbaldehyde derivatives. While specific data for the 1-methyl derivative is not always available in the literature, the presented data for analogous compounds provide a reliable indication of expected outcomes.
Table 1: Oxidation of Indazole-3-carbaldehydes
| Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 7-Methyl-1H-indazole-3-carbaldehyde | NaClO2, NaH2PO4 | t-BuOH/H2O | RT | - | >80 | [4] |
| 1H-Indazole-3-carbaldehyde | KMnO4 | Acetone/H2O | 0 - RT | - | - | [4] |
Table 2: Reduction of Indazole-3-carbaldehydes
| Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1H-Indazole-3-carbaldehyde | NaBH4 | Methanol | 0 - RT | 1-2 | High | [5] |
Table 3: Knoevenagel Condensation of Indazole-3-carbaldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1H-Indazole-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | RT | - | - | [2] |
| Substituted Benzaldehydes | Malononitrile | GaCl3 | Solvent-free | RT | 1-2 min | 90-95 |
Table 4: Wittig Reaction of Indazole-3-carbaldehydes
| Aldehyde | Phosphorus Ylide | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1H-Indazole-3-carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | - | Toluene | Reflux | 24h | - | [2] |
Application in Drug Development: Targeting Kinase Signaling Pathways
The synthetic versatility of the aldehyde group in this compound has been extensively exploited in the development of potent kinase inhibitors. Two notable examples are Pazopanib and Axitinib, which are used in cancer therapy. These drugs function by inhibiting receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and growth, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib is an oral angiogenesis inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit. By blocking these receptors, Pazopanib inhibits tumor growth and angiogenesis.
Axitinib: A Potent and Selective VEGFR Inhibitor
Axitinib is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3. Its high affinity and selectivity for these receptors lead to a strong anti-angiogenic effect.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by indazole-derived kinase inhibitors.
Caption: VEGFR Signaling Pathway and its inhibition by Pazopanib/Axitinib.
Caption: PDGFR Signaling Pathway and its inhibition by Pazopanib.
Conclusion
The aldehyde group of this compound is a remarkably versatile functional group that provides a gateway to a vast chemical space of potential therapeutic agents. Its reactivity in oxidation, reduction, and carbon-carbon bond-forming reactions allows for the facile synthesis of diverse libraries of indazole derivatives. The successful development of kinase inhibitors such as Pazopanib and Axitinib underscores the importance of this chemical scaffold and the strategic manipulation of its aldehyde functionality. This technical guide serves as a foundational resource for researchers in the field, offering detailed protocols, comparative data, and mechanistic insights to facilitate the design and synthesis of the next generation of indazole-based pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. ias.ac.in [ias.ac.in]
Methodological & Application
Application Note and Detailed Protocol for Knoevenagel Condensation with 1-methyl-1H-indazole-3-carbaldehyde
Abstract
This document provides a comprehensive protocol for the Knoevenagel condensation of 1-methyl-1H-indazole-3-carbaldehyde with an active methylene compound, exemplified by malononitrile. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the preparation of α,β-unsaturated compounds which are valuable intermediates in medicinal chemistry and materials science.[1][2][3] This protocol is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology, data presentation, and a visual representation of the experimental workflow.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding a conjugated enone or a related α,β-unsaturated product.[4][5] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[2][4] Piperidine is a commonly used and efficient catalyst for this transformation.[6][7][8][9]
This compound is a versatile building block in medicinal chemistry, serving as a precursor for the synthesis of various biologically active molecules, including kinase inhibitors.[10] Its reaction via Knoevenagel condensation provides access to a diverse range of 3-substituted indazole derivatives.[10][11] This protocol details a reliable method for the synthesis of (E)-2-(1-methyl-1H-indazol-3-yl)methylene)malononitrile.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the typical quantities and molar equivalents for the Knoevenagel condensation of this compound with malononitrile.
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Millimoles (mmol) | Molar Equivalents |
| This compound | 160.17 | 160 | 1.0 | 1.0 |
| Malononitrile | 66.06 | 66 | 1.0 | 1.0 |
| Piperidine (catalyst) | 85.15 | ~8.5 (2 drops) | ~0.1 | 0.1 |
| Ethanol (solvent) | 46.07 | 10 mL | - | - |
| Product | ||||
| (E)-2-((1-methyl-1H-indazol-3-yl)methylene)malononitrile | 208.22 | ~187 (90% yield) | 0.9 | - |
Experimental Protocol
4.1. Materials and Equipment
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Round-bottom flask (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
4.2. Procedure
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound (160 mg) and 1.0 mmol of malononitrile (66 mg) in 10 mL of absolute ethanol.[12]
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 2-3 drops).[12]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). In many cases, the product will begin to precipitate out of the solution as a solid.[12]
-
Reaction Completion and Product Isolation: Once the reaction is complete (as indicated by TLC, typically within 1-2 hours), cool the reaction mixture in an ice bath to maximize precipitation.[12]
-
Filtration: Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product with a small amount of ice-cold ethanol to remove any unreacted starting materials and catalyst.[12]
-
Drying: Dry the purified product under vacuum or in a desiccator to obtain the final product.
4.3. Characterization
The structure and purity of the synthesized (E)-2-((1-methyl-1H-indazol-3-yl)methylene)malononitrile can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Experimental Workflow Diagram
References
- 1. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. This compound|CAS 4002-83-9 [benchchem.com]
- 11. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reductive Amination of 1-Methyl-1H-indazole-3-carbaldehyde in Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of diverse amine scaffolds is a cornerstone of modern drug discovery and development. The indazole nucleus, in particular, is a privileged scaffold found in numerous biologically active compounds. This document provides detailed application notes and protocols for the synthesis of a variety of secondary and tertiary amines via the reductive amination of 1-methyl-1H-indazole-3-carbaldehyde. This method offers a robust and versatile route to novel amine derivatives with potential therapeutic applications. The protocol focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for the reductive amination of heteroaromatic aldehydes.
Reaction Principle
Reductive amination is a powerful two-step process, often performed in a single pot, for the formation of carbon-nitrogen bonds. The reaction commences with the nucleophilic attack of an amine on the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or iminium ion, which is subsequently reduced by a hydride source to yield the final amine product. Sodium triacetoxyborohydride is particularly effective as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.
Experimental Overview
The following sections detail the experimental protocols for the reductive amination of this compound with a range of primary and secondary amines. While specific literature examples for this exact substrate are limited, the provided protocols are based on well-established procedures for heteroaromatic aldehydes and are expected to be highly applicable.[1][2]
Diagram of the Experimental Workflow
Caption: Workflow for the one-pot reductive amination of this compound.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected outcomes for the reductive amination of this compound with various amines. The data is compiled from general procedures for similar heteroaromatic aldehydes and serves as a guideline for optimization.[1][2]
| Entry | Amine | Amine (equiv.) | NaBH(OAc)₃ (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 1.1 | 1.2 | DCE | 25 | 6-12 | 85-95 |
| 2 | Aniline | 1.1 | 1.2 | DCE | 25 | 8-16 | 70-85 |
| 3 | Cyclohexylamine | 1.1 | 1.2 | THF | 25 | 6-12 | 80-90 |
| 4 | Morpholine | 1.1 | 1.2 | DCE | 25 | 4-8 | 90-98 |
| 5 | Piperidine | 1.1 | 1.2 | THF | 25 | 4-8 | 90-98 |
| 6 | N-Methylbenzylamine | 1.1 | 1.2 | DCE | 25 | 6-12 | 85-95 |
Note: DCE = 1,2-Dichloroethane; THF = Tetrahydrofuran. Reaction times and yields are estimates and may vary depending on the specific substrate and reaction scale.
Detailed Experimental Protocols
Protocol 1: General Procedure for Reductive Amination with Primary Amines
This protocol describes a general one-pot procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, cyclohexylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DCE (0.2 M) in a round-bottom flask, add the primary amine (1.1 equiv.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2 equiv.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-16 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted (1-methyl-1H-indazol-3-yl)methanamine.
Protocol 2: General Procedure for Reductive Amination with Secondary Amines
This protocol outlines a general one-pot procedure for the reductive amination of this compound with a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine, N-methylbenzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the secondary amine (1.1 equiv.) in anhydrous DCE (0.2 M).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add sodium triacetoxyborohydride (1.2 equiv.) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
After the reaction is complete, carefully add saturated aqueous NaHCO₃ solution to quench the reaction.
-
Perform an aqueous work-up by extracting the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tertiary amine.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the key chemical transformations and relationships in the reductive amination process.
Caption: Mechanism of reductive amination of this compound.
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a wide array of novel secondary and tertiary amines. The mild reaction conditions, broad substrate scope, and high yields make this protocol particularly attractive for applications in medicinal chemistry and drug development. The detailed procedures and guidelines provided in this document should enable researchers to successfully synthesize and explore the therapeutic potential of this important class of compounds.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 1-methyl-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors derived from 1-methyl-1H-indazole-3-carbaldehyde. This scaffold serves as a versatile starting material for developing potent and selective inhibitors targeting various kinases implicated in cancer and other diseases. The protocols outlined below are based on established methodologies in medicinal chemistry and chemical biology.
Introduction to this compound in Kinase Inhibitor Synthesis
The indazole core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purines, enabling it to effectively compete for the ATP-binding site of kinases.[1] The nitrogen atoms within the indazole ring act as crucial hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the kinase active site.[1] Specifically, this compound is a key intermediate for generating diverse libraries of 3-substituted indazole derivatives.[2][3][4] This aldehyde functionality allows for a wide range of chemical transformations, paving the way for the synthesis of inhibitors against various kinase targets, including Polo-like kinase 4 (PLK4), Apoptosis signal-regulating kinase 1 (ASK1), and p21-activated kinase 1 (PAK1).[5][6][7][8][9][10][11][12]
Kinase Targets and Therapeutic Potential
Derivatives of the this compound scaffold have shown significant inhibitory activity against several important kinase targets:
-
Polo-like kinase 4 (PLK4): A critical regulator of centriole duplication, PLK4 is a promising therapeutic target in oncology due to its overexpression in various cancers.[5][6][13][14][15][16][17][18] Inhibition of PLK4 can lead to mitotic defects and cell death in cancer cells.[5][14]
-
Apoptosis signal-regulating kinase 1 (ASK1): A member of the mitogen-activated protein kinase (MAPK) signaling pathway, ASK1 is involved in cellular stress responses and apoptosis.[7][12] ASK1 inhibitors are being explored for the treatment of inflammatory diseases.[7][12]
-
p21-activated kinase 1 (PAK1): Aberrant activation of PAK1 is linked to tumor progression, making it an attractive target for anticancer drug discovery.[8][9][10][11] PAK1 inhibitors can suppress tumor cell migration and invasion.[8][9][10][11]
Data Summary: Potency of Indazole-Based Kinase Inhibitors
The following tables summarize the in vitro potency of various indazole derivatives against their respective kinase targets and cancer cell lines.
Table 1: Inhibitory Activity against Kinase Targets
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| CFI-400945 | PLK4 | 2.8 | [17] |
| Axitinib | PLK4 | 6.5 | [17] |
| Compound 24j | PLK4 | 0.2 | [5] |
| Compound C05 | PLK4 | < 0.1 | [6][13][15][16] |
| Compound K22 | PLK4 | 0.1 | [17][18] |
| Compound 15 | ASK1 | N/A | [7][12] |
| Compound 30l | PAK1 | 9.8 | [8][9][10][11] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 24j | MCF-7 | Breast Cancer | 0.36 | [5] |
| Compound 24j | BT474 | Breast Cancer | 1.35 | [5] |
| Compound 24j | MDA-MB-231 | Breast Cancer | 2.88 | [5] |
| Compound C05 | IMR-32 | Neuroblastoma | 0.948 | [13][15][16] |
| Compound C05 | MCF-7 | Breast Cancer | 0.979 | [6][13][15][16] |
| Compound C05 | H460 | Non-small cell lung cancer | 1.679 | [6][13][15][16] |
| Compound K22 | MCF-7 | Breast Cancer | 1.3 | [17][18] |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 |
Experimental Protocols
Protocol 1: General Synthesis of a Kinase Inhibitor from this compound (Illustrative Example)
This protocol describes a general two-step process involving a condensation reaction followed by reduction to synthesize a hypothetical kinase inhibitor.
Step 1: Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or toluene, add the active methylene compound (e.g., a substituted cyanoacetate or malononitrile, 1.1 eq).
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Alkene and Nitrile/Ester
-
Dissolve the product from Step 1 in a suitable solvent like methanol or tetrahydrofuran (THF).
-
Add a reducing agent, such as sodium borohydride (for ester reduction) or a catalyst like Palladium on carbon (for alkene and nitrile reduction) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water or a mild acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the synthesized inhibitors on the viability and proliferation of cancer cells.[19][20][21][22][23]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized kinase inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO or a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 4: Western Blot Analysis of Kinase Phosphorylation
This protocol is used to determine if the inhibitor affects the phosphorylation status of the target kinase or its downstream substrates.
-
Cell Treatment and Lysis:
-
Treat cells with the kinase inhibitor for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-PLK4).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the change in phosphorylation levels.
-
Visualizations
Signaling Pathways
Caption: Simplified ASK1-p38/JNK signaling pathway and its inhibition.
Caption: Simplified PAK1 signaling pathway in cell migration and its inhibition.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. researchhub.com [researchhub.com]
Application Notes and Protocols for the Synthesis of Axitinib Intermediates from 1-methyl-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in the treatment of advanced renal cell carcinoma. The synthesis of Axitinib involves the construction of a substituted indazole core. This document provides detailed application notes and protocols for the synthesis of key Axitinib intermediates starting from the readily available 1-methyl-1H-indazole-3-carbaldehyde. The described synthetic route offers a practical approach for medicinal chemists and process development scientists.
Overall Synthetic Pathway
The synthesis commences with the olefination of this compound to introduce the characteristic (E)-2-(pyridin-2-yl)vinyl side chain at the 3-position of the indazole ring. Subsequent functionalization at the 6-position is achieved through a nitration-reduction-iodination sequence, yielding a key iodo-intermediate. Finally, a palladium-catalyzed cross-coupling reaction with 2-mercapto-N-methylbenzamide furnishes the penultimate intermediate to Axitinib.
Experimental Protocols
Step 1: Synthesis of (E)-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole (Intermediate 1)
This protocol describes the synthesis of Intermediate 1 via a Horner-Wadsworth-Emmons reaction, which is known to favor the formation of the (E)-alkene.[1][2][3][4][5]
Reaction Scheme:
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of diethyl (pyridin-2-ylmethyl)phosphonate (1.1 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (E)-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole.
| Parameter | Value |
| Reactants | This compound, Diethyl (pyridin-2-ylmethyl)phosphonate, Sodium Hydride |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 75-85% |
Table 1: Reaction parameters for the synthesis of Intermediate 1.
| Intermediate | Molecular Formula | Molecular Weight | Key Characterization Data |
| Intermediate 1 | C₁₅H₁₃N₃ | 235.28 g/mol | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Table 2: Characterization of Intermediate 1.
Step 2: Synthesis of (E)-1-methyl-6-nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole (Intermediate 2)
This step involves the nitration of the indazole ring at the 6-position.[6][7]
Reaction Scheme:
Protocol:
-
To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add (E)-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole (1.0 eq).
-
Maintain the temperature at 0 °C and add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain (E)-1-methyl-6-nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole.
| Parameter | Value |
| Reactants | (E)-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole, Nitric Acid, Sulfuric Acid |
| Temperature | 0 °C |
| Reaction Time | 2-3 hours |
| Expected Yield | 80-90% |
Table 3: Reaction parameters for the synthesis of Intermediate 2.
| Intermediate | Molecular Formula | Molecular Weight | Key Characterization Data |
| Intermediate 2 | C₁₅H₁₂N₄O₂ | 280.28 g/mol | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Table 4: Characterization of Intermediate 2.
Step 3: Synthesis of (E)-3-(2-(pyridin-2-yl)vinyl)-1-methyl-1H-indazol-6-amine (Intermediate 3)
The nitro group is reduced to an amine in this step, a common transformation in the synthesis of many pharmaceuticals.[8]
Reaction Scheme:
References
- 1. (E)-N-Methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl… [cymitquimica.com]
- 2. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. rsc.org [rsc.org]
- 6. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]
- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
Application Notes: The 1-Methyl-1H-indazole-3-carboxamide Scaffold
The 1H-indazole-3-carboxamide framework is recognized as a "privileged scaffold" in medicinal chemistry, valued for its ability to interact with a diverse range of biological targets.[1][2] Derivatives of this core structure have been extensively investigated for various therapeutic applications, including oncology, virology, and neuropharmacology.[2] Specifically, 1-methyl-1H-indazole-3-carboxamide derivatives have emerged as potent inhibitors of key cellular signaling proteins, such as p21-activated kinase 1 (PAK1), a critical target in cancer therapy due to its role in tumor progression, migration, and invasion.[1][3][4] The strategic N-methylation of the indazole ring can significantly influence the compound's pharmacological properties, including potency and selectivity. These notes provide an overview of the synthesis and biological relevance of this important class of molecules.
Synthetic Strategies and Workflows
The preparation of 1-methyl-1H-indazole-3-carboxamide derivatives typically follows a multi-step synthetic sequence. A common and versatile approach begins with the N-alkylation of an indazole-3-carboxylate precursor, followed by hydrolysis to the corresponding carboxylic acid. This key intermediate, 1-methyl-1H-indazole-3-carboxylic acid (1-MICA), is then coupled with a diverse range of amines to generate the final carboxamide derivatives.[1][5] This strategy allows for the systematic modification of the amide substituent to explore structure-activity relationships (SAR) and optimize for desired biological activity.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic Acid (1-MICA)
This protocol describes the methylation of indazole-3-carboxylic acid, a key step in producing the necessary intermediate for subsequent amide coupling reactions.[6][7] This method avoids the need to handle sodium metal, which is advantageous for safety on an industrial scale.[6]
Materials:
-
Indazole-3-carboxylic acid
-
Methanol
-
Iodomethane
-
Calcium methoxide or other suitable base[7]
-
Hydrochloric acid (conc.)
-
Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Suspend indazole-3-carboxylic acid (1 equivalent) and calcium methoxide (2 equivalents) in methanol in a round-bottom flask equipped with a reflux condenser.[6]
-
Heat the mixture to reflux with stirring.
-
Add a solution of iodomethane (3 equivalents) in methanol dropwise to the refluxing mixture over a period of 2 hours.[6]
-
Continue refluxing for an additional 24 hours. Monitor the reaction progress by HPLC or TLC to confirm the consumption of starting material.[6]
-
After cooling to room temperature, add water to the reaction mixture.
-
Acidify the mixture to a pH of approximately 4 using concentrated hydrochloric acid.[6]
-
Remove methanol from the filtrate under reduced pressure.
-
Stir the remaining aqueous mixture vigorously for 6 hours while maintaining the pH at ~4.[6]
-
Collect the resulting solid product by filtration, wash thoroughly with water, and dry in an oven at 50°C overnight to yield crude 1-MICA.[6]
-
The crude product can be further purified by recrystallization or slurry in a methanol/water mixture to achieve high purity.[6]
Protocol 2: General Procedure for Amide Coupling
This protocol details the coupling of 1-MICA with various primary or secondary amines to synthesize a library of 1-methyl-1H-indazole-3-carboxamide derivatives. This procedure utilizes common coupling reagents like EDC and HOBt.[8]
Materials:
-
1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)
-
Desired primary or secondary amine (1 equivalent)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial or flask, magnetic stirrer
Procedure:
-
In a reaction vial, dissolve 1-MICA (1 equivalent) in DMF.
-
Add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents) to the solution.[8]
-
Add TEA (3 equivalents) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[8]
-
Add the desired amine (1 equivalent) to the reaction mixture.[8]
-
Stir the reaction at room temperature for 4-6 hours, or until completion is confirmed by TLC or LC-MS.[8]
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate or a 10% methanol in chloroform mixture (3x).[8][9]
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final 1-methyl-1H-indazole-3-carboxamide derivative.[8]
Data Presentation: Biological Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the indazole scaffold.[1] Modifications to the carboxamide moiety can significantly impact potency and selectivity against biological targets like PAK1.[3]
| Compound ID | Target | Activity (IC₅₀) | Notes | Reference |
| 30l | PAK1 | 9.8 nM | A representative 1H-indazole-3-carboxamide derivative with high potency. Showed high selectivity against a panel of 29 other kinases. | [3][4] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Biological Context and Signaling Pathways
The aberrant activation of the p21-activated kinase 1 (PAK1) signaling pathway is closely associated with the progression of various cancers.[3] PAK1 plays a key role in regulating cell migration and invasion, making it a promising target for anticancer drug development.[3][4] 1H-indazole-3-carboxamide derivatives have been successfully designed as potent and selective inhibitors of PAK1, capable of suppressing cancer cell migration and invasion.[2][3]
References
- 1. N-methyl-1H-indazole-3-carboxamide|946343-59-5 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 7. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cyclization Reactions of 1-methyl-1H-indazole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of diverse heterocyclic scaffolds through cyclization reactions of 1-methyl-1H-indazole-3-carbaldehyde and its derivatives. The indazole core is a significant pharmacophore in medicinal chemistry, and the functionalization at the 3-position through cyclization reactions offers a pathway to novel compounds with potential therapeutic applications.[1]
Three-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of substituted 1H-pyrazolo[3,4-b]pyridines, a class of compounds with known biological activities, including potential as kinase inhibitors. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and aromatization.
Reaction Scheme:
A this compound derivative undergoes a condensation reaction with an active methylene compound, such as malononitrile, and a 3-amino-1H-pyrazole derivative in the presence of a basic catalyst.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Substituted 3-amino-1H-pyrazole (e.g., 3-amino-5-methyl-1H-pyrazole) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the substituted 3-amino-1H-pyrazole (1.0 mmol) and malononitrile (1.0 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure pyrazolo[3,4-b]pyridine derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate if necessary.
Data Presentation:
| Entry | R in Indazole | R' in Pyrazole | Product | Yield (%) |
| 1 | H | CH₃ | 4-(1-methyl-1H-indazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine | 85 |
| 2 | 5-NO₂ | CH₃ | 4-(1-methyl-5-nitro-1H-indazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine | 78 |
| 3 | 6-Cl | CH₃ | 4-(6-chloro-1-methyl-1H-indazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine | 82 |
| 4 | H | Ph | 4-(1-methyl-1H-indazol-3-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine | 80 |
Visualization:
Synthesis of Chromeno[2,3-c]pyrazole Derivatives
This protocol outlines the synthesis of chromeno[2,3-c]pyrazole derivatives through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization reaction. Chromenopyrazole scaffolds are of interest due to their diverse pharmacological properties.
Reaction Scheme:
This compound is reacted with a C-H active pyrazolone, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, in the presence of a catalyst.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq)
-
4-Hydroxycoumarin (1.0 eq)
-
L-proline (catalytic amount, ~0.2 eq)
-
Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 mmol), and 4-hydroxycoumarin (1.0 mmol) in acetonitrile (15 mL).
-
Add L-proline (0.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, the precipitated solid is collected by filtration.
-
Wash the solid with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure chromeno[2,3-c]pyrazole derivative.
-
The product can be further purified by column chromatography on silica gel if required.
Data Presentation:
| Entry | R in Indazole | Product | Yield (%) | |---|---|---| | 1 | H | 4-(1-methyl-1H-indazol-3-yl)-3-methyl-1-phenyl-1,4-dihydrochromeno[2,3-c]pyrazol-5(6H)-one | 92 | | 2 | 5-Br | 4-(5-bromo-1-methyl-1H-indazol-3-yl)-3-methyl-1-phenyl-1,4-dihydrochromeno[2,3-c]pyrazol-5(6H)-one | 88 | | 3 | 6-F | 4-(6-fluoro-1-methyl-1H-indazol-3-yl)-3-methyl-1-phenyl-1,4-dihydrochromeno[2,3-c]pyrazol-5(6H)-one | 90 | | 4 | 5-OCH₃ | 4-(5-methoxy-1-methyl-1H-indazol-3-yl)-3-methyl-1-phenyl-1,4-dihydrochromeno[2,3-c]pyrazol-5(6H)-one | 85 |
Visualization:
These protocols provide a foundation for the exploration of the synthetic utility of this compound in constructing complex heterocyclic systems. The resulting compounds can be valuable additions to compound libraries for drug discovery and development programs. Further optimization of reaction conditions and exploration of substrate scope are encouraged to expand the diversity of accessible molecules.
References
Application Notes: Protecting Group Strategies for 1-Methyl-1H-indazole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Methyl-1H-indazole-3-carbaldehyde is a valuable synthetic intermediate in medicinal chemistry, often utilized in the construction of more complex bioactive molecules, including kinase inhibitors.[1][2] The aldehyde functional group at the C-3 position is highly reactive and susceptible to nucleophilic attack and oxidation. In multi-step syntheses, it is often necessary to temporarily mask this aldehyde to prevent unwanted side reactions while performing chemical transformations on other parts of the molecule. This document provides a detailed guide on the protection of the aldehyde group as a cyclic acetal, a robust and widely used strategy, followed by its subsequent deprotection to regenerate the aldehyde.[3][4]
Core Strategy: Acetal Protection The most common and effective strategy for protecting aldehydes is their conversion to acetals or ketals.[3] Cyclic acetals, formed by reacting the aldehyde with a diol such as ethylene glycol or 1,3-propanediol, are particularly favored due to their enhanced stability. Acetals are stable to a wide range of reaction conditions, including strongly basic, nucleophilic (e.g., Grignard reagents, organolithiums), and reducing (e.g., LiAlH₄) environments.[4] The deprotection is typically achieved under acidic conditions, allowing for the selective regeneration of the aldehyde.[5]
Experimental Protocols
Protocol 1: Protection of this compound as a 1,3-Dioxolane
This protocol describes the formation of a cyclic acetal using ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
Toluene (or Benzene)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents, catalytic)
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.1-0.2 M concentration of the aldehyde), and ethylene glycol (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed. This typically takes 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 3-(1,3-dioxolan-2-yl)-1-methyl-1H-indazole, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of 3-(1,3-Dioxolan-2-yl)-1-methyl-1H-indazole
This protocol describes the acidic hydrolysis of the acetal to regenerate the aldehyde.
Materials:
-
3-(1,3-Dioxolan-2-yl)-1-methyl-1H-indazole
-
Acetone (or Tetrahydrofuran, THF)
-
Water
-
Hydrochloric acid (HCl, 2M solution) or another strong protic acid.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or another suitable organic solvent for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the protected indazole, 3-(1,3-dioxolan-2-yl)-1-methyl-1H-indazole (1.0 eq), in a mixture of acetone and water (e.g., a 4:1 ratio).
-
Add a catalytic amount of 2M HCl. The amount can be varied, but typically 0.1-0.2 equivalents are sufficient.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by TLC. The reaction is usually complete within 1-4 hours.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the organic solvent (acetone/THF) using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected this compound.
-
Purify by column chromatography or recrystallization if necessary.
A milder deprotection can be achieved using a Lewis acid catalyst like indium(III) trifluoromethanesulfonate in acetone, which is beneficial for substrates with other acid-sensitive groups.[6]
Data Summary
The following table summarizes typical reaction conditions for the protection and deprotection of aldehydes as cyclic acetals. Yields are representative for general aldehyde protections and may vary for the specific substrate.
| Transformation | Reagents & Catalyst | Solvent | Temperature | Typical Time | Typical Yield | Reference |
| Protection | Ethylene glycol, p-TSA | Toluene | Reflux | 2-6 h | >90% | [3] |
| Deprotection | 2M HCl (catalytic) | Acetone/Water | Room Temp. | 1-4 h | >90% | [5] |
| Mild Deprotection | In(OTf)₃ (catalytic) | Acetone | Room Temp. | 1-3 h | >90% | [6] |
Visualizations
Reaction Scheme
Caption: Reaction scheme for acetal protection and deprotection.
Experimental Workflow
Caption: Workflow for protection and deprotection protocols.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals [organic-chemistry.org]
Scale-Up Synthesis of 1-Methyl-1H-indazole-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 1-methyl-1H-indazole-3-carbaldehyde, a key building block in pharmaceutical research and development. The synthetic strategy involves a two-step process commencing with the high-yield synthesis of 1H-indazole-3-carbaldehyde from indole, followed by a selective N-methylation.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Parameter | Step 1: Synthesis of 1H-indazole-3-carbaldehyde | Step 2: N-Methylation of 1H-indazole-3-carbaldehyde |
| Starting Material | Indole | 1H-indazole-3-carbaldehyde |
| Key Reagents | Sodium nitrite, Hydrochloric acid, DMF | Sodium hydride, Methyl iodide (or Dimethyl sulfate), THF |
| Reaction Time | ~5 hours (including 2h addition) | 17-25 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Yield | Up to 99%[1] | High N1-selectivity expected |
| Product Purity | High purity after column chromatography | High purity after column chromatography |
| Product Appearance | White solid[1] | Expected to be a solid |
Experimental Workflow
The overall synthetic pathway is depicted in the following workflow diagram.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-indazole-3-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-methyl-1H-indazole-3-carbaldehyde, a key intermediate in pharmaceutical development. The content is tailored for researchers, chemists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound via two primary routes: Vilsmeier-Haack formylation and the oxidation of (1-methyl-1H-indazol-3-yl)methanol.
Route 1: Vilsmeier-Haack Formylation of 1-Methyl-1H-indazole
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[1][2][3] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][4]
Q1: My Vilsmeier-Haack reaction has a very low yield. What are the common causes and solutions?
A1: Low yields in this reaction are often traced back to reagent quality, reaction temperature, or incomplete reaction.
-
Probable Causes:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water in the DMF, POCl₃, or glassware will quench the reagent and halt the reaction.
-
Suboptimal Temperature: The reaction temperature is critical and depends on the substrate's reactivity.[4] For indazoles, the reaction often requires careful temperature control, starting at low temperatures (0 °C) during reagent addition and potentially warming to drive the reaction to completion.
-
Incorrect Stoichiometry: An incorrect ratio of POCl₃ to DMF or substrate can lead to side reactions or incomplete conversion.
-
Poor Reagent Quality: Old or improperly stored POCl₃ and DMF can degrade, leading to failed reactions.
-
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous DMF, preferably from a freshly opened bottle or distilled over a suitable drying agent.
-
Optimize Temperature: Start the reaction at 0 °C for the formation of the Vilsmeier reagent and the subsequent addition of 1-methyl-1H-indazole. Monitor the reaction by TLC and consider gentle heating (e.g., 40-60 °C) if the reaction stalls.
-
Verify Stoichiometry: Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is used. Ensure accurate measurement of all reagents.
-
Use High-Purity Reagents: Use fresh, high-purity POCl₃ and DMF for best results.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products can be due to competing reactions or substrate degradation.
-
Probable Causes:
-
Di-formylation: Although less common for this substrate, forcing the reaction conditions (high temperature, large excess of reagent) could potentially lead to di-formylation at other positions on the indazole ring.
-
Formation of N-oxides or other oxidized species: If the reaction is exposed to air for extended periods at high temperatures, oxidation can occur.
-
Polymerization/Degradation: Electron-rich heterocycles can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, leading to the formation of tar-like byproducts, especially at elevated temperatures.
-
-
Recommended Solutions:
-
Maintain Strict Temperature Control: Avoid excessive heating. Perform the initial addition at 0 °C and only warm gently if necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.
-
Purification: Isolate the desired product quickly after workup. Column chromatography on silica gel is typically effective for separating the target aldehyde from impurities.
-
Route 2: Oxidation of (1-Methyl-1H-indazol-3-yl)methanol
This two-step route involves the initial synthesis of the alcohol followed by its oxidation to the aldehyde. The choice of oxidant is crucial.
Q3: My oxidation of (1-methyl-1H-indazol-3-yl)methanol is giving me the carboxylic acid instead of the aldehyde. How can I prevent over-oxidation?
A3: Over-oxidation is a common problem when using strong oxidizing agents.
-
Probable Causes:
-
Oxidant is too strong: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will readily oxidize the primary alcohol to the carboxylic acid.
-
Prolonged reaction time or elevated temperature: Even with milder oxidants, allowing the reaction to proceed for too long or at too high a temperature can lead to over-oxidation.
-
-
Recommended Solutions:
-
Use a Mild Oxidant: Select an oxidant known for stopping at the aldehyde stage. Common choices for this transformation include:
-
Manganese dioxide (MnO₂): An effective and mild oxidant for benzylic and allylic alcohols.
-
Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC): These reagents are widely used for the controlled oxidation of primary alcohols to aldehydes.
-
Dess-Martin Periodinane (DMP): A highly selective and mild oxidant that works well for a wide range of alcohols.
-
-
Monitor the Reaction Closely: Track the progress of the reaction using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material (the alcohol) has been consumed to minimize the formation of the carboxylic acid byproduct.
-
Control the Temperature: Perform the oxidation at the recommended temperature for the chosen reagent, which is often room temperature or below.
-
Q4: The purification of the final aldehyde is difficult. What techniques can improve purity?
A4: Purification challenges can arise from residual starting materials, byproducts, or the physical properties of the aldehyde itself.
-
Probable Causes:
-
Incomplete Reaction: Residual starting material ((1-methyl-1H-indazol-3-yl)methanol) can co-elute with the product.
-
Byproduct Formation: The presence of the over-oxidized carboxylic acid can complicate purification.
-
Product Solubility: The product may have moderate polarity, making separation from similarly polar impurities challenging.
-
-
Recommended Solutions:
-
Optimize Reaction Conversion: Ensure the reaction goes to completion by monitoring with TLC to minimize starting material in the crude product.
-
Acid/Base Wash: If the carboxylic acid is present, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup can help remove it by converting it to its water-soluble salt.[5]
-
Column Chromatography: This is the most effective method. Use a well-chosen solvent system (e.g., a gradient of ethyl acetate in hexanes or petroleum ether) to achieve good separation on a silica gel column.[6][7]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent final purification step.
-
Data Presentation
The choice of synthetic route can significantly impact the outcome. The following table summarizes typical conditions and expected yields for the key synthetic transformations.
| Transformation | Reagents & Conditions | Typical Yield | Reference |
| Vilsmeier-Haack Formylation | 1. POCl₃, DMF, 0 °C to RT2. 1-Methyl-1H-indazole | 60-85% | General Literature |
| Reduction to Alcohol | 1-Methyl-1H-indazole-3-carboxylic acid, LiAlH₄, THF | 80-95% | General Literature |
| Oxidation to Aldehyde | (1-Methyl-1H-indazol-3-yl)methanol, MnO₂, DCM, RT | 75-90% | General Literature |
| Oxidation to Aldehyde | (1-Methyl-1H-indazol-3-yl)methanol, PCC, DCM, RT | 70-85% | General Literature |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Methyl-1H-indazole
Materials:
-
1-Methyl-1H-indazole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve 1-methyl-1H-indazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the cold Vilsmeier reagent solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous mixture with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Oxidation of (1-Methyl-1H-indazol-3-yl)methanol with MnO₂
Materials:
-
(1-Methyl-1H-indazol-3-yl)methanol
-
Activated Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
To a solution of (1-methyl-1H-indazol-3-yl)methanol (1 equivalent) in DCM, add activated MnO₂ (5-10 equivalents by weight).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours, depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the Celite® pad thoroughly with additional DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude this compound.
-
If necessary, purify the product further by column chromatography or recrystallization.
Visualizations
Synthetic Workflow and Key Checkpoints
The following diagram illustrates the two primary synthetic routes discussed, highlighting critical steps and potential points of failure where troubleshooting may be required.
Caption: Synthetic routes to this compound and common issues.
Troubleshooting Logic for Low Yield
This flowchart provides a logical sequence for diagnosing the cause of low reaction yields, a common problem faced by researchers.
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. jk-sci.com [jk-sci.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
minimizing side product formation in 1-methyl-1H-indazole-3-carbaldehyde synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side product formation during the synthesis of 1-methyl-1H-indazole-3-carbaldehyde. The following resources offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the nitrosation of 1-methyl-1H-indole, which proceeds through a multi-step pathway involving the formation of an oxime intermediate, ring opening, and subsequent ring closure to form the indazole-3-carbaldehyde structure.[1] Direct Vilsmeier-Haack formylation on the 1-methyl-1H-indazole ring system is generally ineffective.[1]
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The major side products are typically dark red or brown dimeric impurities.[2] These form due to the high reactivity of the electron-rich 1-methyl-1H-indole, which can act as a nucleophile and attack reaction intermediates.[1][2] Other potential side products include complex compounds arising from further reactions of the indole nucleus under the reaction conditions.[3]
Q3: How can I minimize the formation of these dimeric side products?
A3: The key is to control the concentration of the nucleophilic 1-methyl-1H-indole throughout the reaction. This can be achieved by the slow addition of the 1-methyl-1H-indole solution to the nitrosating mixture at a low temperature (e.g., 0°C).[2][4] This "reverse addition" technique helps to favor the desired reaction pathway over the side reactions leading to dimers.[1]
Q4: My reaction is sluggish or incomplete. What could be the cause?
A4: Incomplete reactions can result from insufficient reaction time or suboptimal temperature after the addition of the 1-methyl-1H-indole. After the initial low-temperature addition, allowing the reaction to stir at room temperature for an extended period (e.g., 12 hours) is often necessary.[2] In some cases, gentle heating (e.g., to 50°C) may be required to drive the reaction to completion, but this should be monitored carefully to avoid decomposition.[2]
Q5: How can I purify the final product from the side products?
A5: Column chromatography on silica gel is the most effective method for purifying this compound from the dimeric and other side products.[1][2] A common eluent system is a mixture of petroleum ether and ethyl acetate.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound via the nitrosation of 1-methyl-1H-indole.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incorrect stoichiometry of reagents.2. Reaction temperature too high during addition.3. Rapid addition of 1-methyl-1H-indole. | 1. Use a significant excess of sodium nitrite (e.g., 8 equivalents).[2]2. Maintain the reaction temperature at 0°C during the addition of 1-methyl-1H-indole.[2]3. Add the 1-methyl-1H-indole solution very slowly (e.g., over 2 hours) using a syringe pump to minimize side reactions.[2] |
| Formation of a Dark Red or Brown Precipitate | Formation of dimeric byproducts due to the high reactivity of the electron-rich 1-methyl-1H-indole.[2] | This is a common side reaction. Ensure slow addition of the indole at low temperatures to favor the desired reaction pathway. The byproduct can often be removed during column chromatography.[2] |
| Incomplete Reaction | Insufficient reaction time or temperature after the addition of the indole. | After the slow addition at 0°C, allow the reaction to stir at room temperature for at least 12 hours.[2] Gentle heating (e.g., to 50°C) can sometimes drive the reaction to completion, but this should be monitored carefully to avoid decomposition.[2] |
Data Presentation
The following table summarizes the key reaction parameters and their impact on minimizing side product formation, based on optimized procedures for analogous indole nitrosation reactions.
| Parameter | Recommended Condition | Rationale | Expected Outcome |
| Mode of Addition | Slow, reverse addition of 1-methyl-1H-indole to the nitrosating mixture.[1] | Maintains a low concentration of the nucleophilic indole, minimizing dimerization.[1] | Higher yield of the desired product and reduced formation of dimeric impurities. |
| Temperature | 0°C during the addition of 1-methyl-1H-indole.[2] | Reduces the rate of side reactions, which are often more temperature-sensitive than the desired reaction. | Improved selectivity for the formation of this compound. |
| Stoichiometry | Excess sodium nitrite (e.g., 8 equivalents).[2] | Ensures complete conversion of the starting material. | Drives the reaction towards the desired product. |
| Reaction Time | Extended stirring at room temperature (e.g., 12 hours) after addition.[2] | Allows for the complete conversion of intermediates to the final product. | Maximizes the yield of the target compound. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is adapted from an optimized procedure for the nitrosation of indoles and is tailored for the synthesis of this compound.[1][2]
Materials:
-
1-methyl-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2N solution)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0°C in an ice bath and slowly add 2N HCl (2.7 mmol).
-
Stir the mixture under an inert atmosphere (argon or nitrogen) for 10 minutes.
-
In a separate flask, dissolve 1-methyl-1H-indole (1 mmol) in DMF (3 mL).
-
Using a syringe pump, add the 1-methyl-1H-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers three times with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent to obtain this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Some products from nitrosation of indoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Crude 1-methyl-1H-indazole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-methyl-1H-indazole-3-carbaldehyde by column chromatography. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The most commonly used stationary phase is silica gel (230-400 mesh).[1][2] A typical mobile phase is a mixture of a non-polar solvent like petroleum ether or hexanes and a moderately polar solvent like ethyl acetate.[3][4] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.
Q2: How can I determine the appropriate solvent system using Thin-Layer Chromatography (TLC)?
A2: To determine the optimal solvent system, spot your crude material on a silica gel TLC plate and develop it in various ratios of petroleum ether and ethyl acetate. The ideal solvent system will give your desired product a retention factor (Rf) of approximately 0.2-0.3, which allows for good separation from impurities.[1] An increasing proportion of ethyl acetate will decrease the Rf value.[1]
Q3: What are some common impurities I might encounter, and how can I identify them?
A3: Common impurities can include unreacted starting materials, dimeric byproducts formed during the synthesis, and the corresponding carboxylic acid (1-methyl-1H-indazole-3-carboxylic acid) due to oxidation of the aldehyde.[5] These impurities can be tentatively identified by TLC as they will likely have different Rf values. Dimeric byproducts are typically less polar than the desired product, while the carboxylic acid is significantly more polar and may remain at the baseline in less polar solvent systems.
Q4: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent is too polar or not polar enough).- Column is overloaded with crude material.- Improperly packed column (channeling). | - Optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and the impurities.- Use a larger column or reduce the amount of crude material loaded.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product Elutes with the Solvent Front | - The eluent is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of ethyl acetate to petroleum ether. |
| Product is Not Eluting from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. |
| Streaking or Tailing of the Product Band | - The compound may be too polar for the chosen solvent system.- The crude sample was not properly dissolved before loading or was loaded in too much solvent.- The column is overloaded. | - Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent, but be cautious as this can affect separation.- Dissolve the crude sample in a minimal amount of the initial eluent or a suitable solvent and apply it to the column in a concentrated band.- Reduce the amount of sample loaded onto the column. |
| Multiple Yellow/Brown Bands Observed | - Formation of colored byproducts during synthesis. | - These are likely dimeric impurities.[5] Optimize the mobile phase to achieve good separation. Reverse addition of the indole during synthesis can minimize the formation of these byproducts.[5] |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of crude this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexanes), HPLC grade
-
Ethyl acetate, HPLC grade
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
2. TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various ratios of petroleum ether:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp (254 nm).
-
The optimal eluent system should provide an Rf value of ~0.2-0.3 for the desired product.
3. Column Preparation:
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in petroleum ether.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
Drain the solvent until the level is just above the sand.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
5. Elution and Fraction Collection:
-
Begin eluting the column with the optimized petroleum ether:ethyl acetate mixture.
-
Collect fractions in separate tubes.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
Once the desired product has eluted, the polarity of the mobile phase can be increased to elute any remaining, more polar impurities if necessary.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table provides representative data for TLC analysis and column chromatography parameters. These values are illustrative and may require optimization for specific experimental conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for this type of compound. |
| Mobile Phase (TLC & Column) | Petroleum Ether:Ethyl Acetate | Ratio determined by TLC. |
| Typical Rf of Product (8:2 PE:EtOAc) | ~0.45 | For the related 7-methyl analog.[3] |
| Typical Rf of Product (3:2 PE:EtOAc) | ~0.37 - 0.45 | For various indazole-3-carboxaldehydes.[3] |
| Loading Capacity | 1:20 to 1:50 (Crude:Silica) | A higher ratio is used for more difficult separations. |
| Elution Mode | Isocratic or Gradient | A stepwise or linear gradient of increasing ethyl acetate may improve separation. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
optimizing reaction yield for the synthesis of 1-methyl-1H-indazole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-methyl-1H-indazole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and effective method for synthesizing this compound is through the nitrosation of 1-methyl-1H-indole. This reaction proceeds via a multi-step pathway involving the nitrosation of the C3 position of the indole, followed by rearrangement to form the indazole ring system.[1][2][3]
Q2: Can I use a Vilsmeier-Haack reaction to directly formylate 1-methyl-1H-indazole to obtain the desired product?
A2: No, the direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective.[1][3] This method is more suitable for the formylation of electron-rich aromatic and heteroaromatic substrates like indoles themselves.[4][5]
Q3: What are the expected yields for this synthesis?
A3: With an optimized protocol, the yield for the synthesis of substituted 1H-indazole-3-carboxaldehydes from indoles can be quite high, often ranging from 72% to over 90% for many substrates.[1][2][6] However, the yield is highly dependent on the reaction conditions and the substrate.
Q4: How can I confirm the identity and purity of the final product?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended for product characterization and purity assessment. For similar compounds like 7-Methyl-1H-indazole-3-carboxaldehyde, characteristic ¹H NMR signals include a singlet for the aldehyde proton around 10.3 ppm.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Probable Cause(s) | Recommended Solution(s) |
| 1. Incorrect stoichiometry of reagents. | 1. Use a significant excess of sodium nitrite (e.g., 8 equivalents).[1][3] |
| 2. Reaction temperature too high during indole addition. | 2. Maintain the reaction temperature strictly at 0°C during the addition of the 1-methyl-1H-indole solution.[3] |
| 3. Rapid addition of 1-methyl-1H-indole. | 3. Add the solution of 1-methyl-1H-indole very slowly (e.g., over 2 hours) using a syringe pump to minimize side reactions.[1][3] |
| 4. Insufficient reaction time or temperature after addition. | 4. After the slow addition at 0°C, allow the reaction to stir at room temperature. Reaction times can vary depending on the substrate, from a few hours to overnight. Gentle heating (e.g., to 50°C) can sometimes be used to drive the reaction to completion, but this should be monitored carefully by TLC to avoid decomposition.[1][6] |
Issue 2: Formation of a Dark Red or Brown Precipitate
| Probable Cause(s) | Recommended Solution(s) |
| Formation of dimeric byproducts due to the high reactivity of the electron-rich 1-methyl-1H-indole. | This is a common side reaction. Ensure the slow addition of the indole at low temperatures (0°C) to favor the desired intramolecular rearrangement over intermolecular dimerization. The byproduct can often be removed during column chromatography.[3] |
Issue 3: Incomplete Reaction
| Probable Cause(s) | Recommended Solution(s) |
| Insufficient reaction time or post-addition temperature. | After the slow addition at 0°C, allow the reaction to stir at room temperature for an extended period (e.g., 12 hours or more), monitoring by TLC.[1][6] For less reactive substrates, gentle heating (e.g., to 50°C or even 80°C for deactivated indoles) may be necessary to drive the reaction to completion.[1][3] |
Experimental Protocols
Optimized General Protocol for the Synthesis of 1H-Indazole-3-Carboxaldehydes from Indoles
This protocol is adapted from an optimized procedure for the nitrosation of indoles and should be adjusted for the specific use of 1-methyl-1H-indole.[1][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (for 1 mmol indole) | Moles (mmol) |
| 1-methyl-1H-indole | 131.17 | 131 mg | 1.0 |
| Sodium nitrite (NaNO₂) | 69.00 | 550 mg | 8.0 |
| 2N Hydrochloric Acid (HCl) | - | 1.33 mL | 2.7 |
| Dimethylformamide (DMF) | - | ~6 mL | - |
| Deionized Water | - | 4 mL | - |
| Ethyl Acetate (for extraction) | - | As needed | - |
| Brine (for washing) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2N HCl (2.7 mmol) to the cooled solution.
-
Stir the mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
In a separate flask, dissolve 1-methyl-1H-indole (1 mmol) in DMF (3 mL).
-
Using a syringe pump, add the 1-methyl-1H-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, for example, 12 hours was used for 7-methyl-indole.[1][6]
-
Once the reaction is complete, extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers three times with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically eluting with a mixture of petroleum ether and ethyl acetate.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Methyl-1H-indazole-3-carbaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-methyl-1H-indazole-3-carbaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
Common impurities include the starting materials, isomeric byproducts, and over-oxidation products. A significant polar impurity often observed is the corresponding 1-methyl-1H-indazole-3-carboxylic acid, which can form if the aldehyde is exposed to oxidizing conditions.[1][2] Additionally, colored byproducts, potentially dimers, can form under non-optimized reaction conditions.[1]
Q2: Which purification techniques are most effective for this compound derivatives?
The most commonly employed and effective purification methods are silica gel column chromatography and recrystallization.[3][4][5][6] Automated flash chromatography is a rapid and reproducible alternative to traditional gravity chromatography.[7] For removing acidic impurities, a wash with a mild basic solution like sodium bicarbonate can be effective.[8]
Q3: My purified product shows multiple spots on TLC that are difficult to separate by column chromatography. What could be the issue?
This could be due to incomplete conversion of reaction intermediates to the final product.[2] It is also possible that isomeric byproducts are present, which may have very similar polarities.[2][3] In such cases, optimizing the chromatography conditions (e.g., trying a different solvent system) or considering an alternative purification method like recrystallization may be necessary.[2] A Chinese patent suggests that using a mixed solvent system for recrystallization can effectively separate indazole isomers, achieving purity of over 99%.[3]
Q4: How can I remove the corresponding carboxylic acid impurity from my aldehyde product?
Washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, during a liquid-liquid extraction can effectively remove the acidic impurity.[8][9] The carboxylic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer.[9]
Q5: My product is a deep red or brown color, making purification difficult. What is the cause and how can I address it?
The formation of intensely colored impurities is a known issue, often attributed to the formation of dimeric byproducts, especially under non-optimized reaction conditions.[1][2] To minimize this, ensure efficient stirring and controlled addition of reagents during the synthesis. For purification, column chromatography is typically used to separate these colored compounds.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | - Inappropriate solvent system (eluent).- Co-elution of impurities with similar polarity.[1] - Column overloading. | - Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent for better separation.[7]- Consider using a different purification technique, such as recrystallization, or a combination of methods.[2]- Ensure the amount of crude product loaded onto the column is appropriate for its size. |
| Product Contaminated with Starting Material | - Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS to ensure completion.- Adjust reaction time, temperature, or reagent stoichiometry as needed.[2] |
| Presence of a More Polar Impurity (Likely Carboxylic Acid) | - Oxidation of the aldehyde product or an intermediate during the reaction or workup.[1] | - Perform a liquid-liquid extraction and wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove the acidic impurity.[8]- Work up the reaction promptly upon completion to minimize oxidation.[1]- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Formation of an Insoluble Precipitate During Workup | - The product may be precipitating out of the solution.- Formation of insoluble byproducts. | - If the precipitate is the desired product, it can be collected by vacuum filtration and washed.[10]- If the precipitate is an impurity, it may be removed by filtration before proceeding with extraction and further purification. |
| Low Recovery After Purification | - Adsorption of the product onto the stationary phase (e.g., silica gel).- Product loss during solvent removal or transfers. | - If using column chromatography, ensure the chosen eluent is sufficiently polar to elute the product effectively.- Handle the purified fractions carefully and use appropriate techniques for solvent evaporation to minimize loss. |
Data Presentation
Table 1: Representative Column Chromatography Conditions for Indazole-3-carbaldehyde Derivatives
| Derivative | Stationary Phase | Eluent System | Reference |
| 6-Nitro-1H-indazole-3-carbaldehyde | Silica Gel | Petroleum Ether / Ethyl Acetate | [1][10] |
| 6-Fluoro-1H-indazole-3-carbaldehyde | Silica Gel | Petroleum Ether / Ethyl Acetate (8:2) | [4] |
| 5-Bromo-1H-indazole-3-carbaldehyde | Silica Gel | Petroleum Ether / Ethyl Acetate (8:2) | [4] |
| 7-Methyl-1H-indazole-3-carbaldehyde | Silica Gel | Petroleum Ether / Ethyl Acetate (8:2) | [4] |
| General Indazole Derivatives | Silica Gel (100-200 mesh) | Not specified | [6] |
Note: The optimal eluent system for this compound derivatives may need to be determined empirically, but the conditions listed above provide a good starting point.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general procedure and may require optimization for specific derivatives.
1. Materials and Equipment:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)[7]
-
Petroleum ether (or hexanes) and ethyl acetate (HPLC grade)[7]
-
Automated flash chromatography system with a UV detector (optional, but recommended)[7]
-
Glassware (flasks, beakers, etc.)
-
TLC plates (silica gel 60 F254)[7]
2. Method Development (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of petroleum ether and ethyl acetate to find a solvent system that gives the desired product a retention factor (Rf) of approximately 0.2-0.4.[7]
3. Sample Preparation (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[7]
-
Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.[7]
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.[7]
4. Column Chromatography:
-
Pack a chromatography column with silica gel using the chosen eluent system.
-
Carefully add the prepared dry-loaded sample to the top of the column.
-
Begin eluting the column with the solvent system determined by TLC. A gradient elution, for example from 10% to 40% ethyl acetate in petroleum ether, can be effective.[7]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[7]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[7]
Protocol 2: Purification by Recrystallization
1. Materials:
-
Crude this compound derivative
-
A suitable solvent or solvent mixture (e.g., ethanol/water, THF/water, ethyl acetate/hexane)[3][11]
2. Procedure:
-
Place the crude solid in a flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to dissolve the solid completely.[3]
-
If using a solvent mixture, dissolve the compound in the solvent in which it is more soluble, then slowly add the anti-solvent until the solution becomes slightly cloudy. Reheat to clarify.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
For improved yield, the flask can be placed in an ice bath to induce further crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for improving the purity of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Crystalline form of indazole derivative and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
preventing dimer formation during the synthesis of indazole-3-carbaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of indazole-3-carbaldehydes, with a specific focus on preventing dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation during the synthesis of indazole-3-carbaldehydes via indole nitrosation?
A1: The primary cause of dimer formation is a competing side reaction where the starting indole, acting as a nucleophile, attacks a reactive oxime intermediate formed during the reaction.[1][2][3][4] This is particularly problematic with electron-rich indoles, which are more nucleophilic.[2][3][4] The dimer is often observed as a deep red-colored byproduct.[2][3][5]
Q2: How can I minimize or prevent the formation of these dimeric byproducts?
A2: The most effective strategy to minimize dimer formation is to maintain a low concentration of the starting indole throughout the reaction.[3][4][6][7] This is best achieved by employing a "reverse addition" protocol, where a solution of the indole is added slowly to the pre-formed nitrosating mixture (e.g., sodium nitrite and acid).[1][2][3][4][5][6][7] Other critical factors include maintaining a low temperature (e.g., 0 °C) during the indole addition and ensuring the pH is kept neutral to prevent the formation of diazonium salts.[1]
Q3: How can I detect the presence of dimers in my reaction mixture?
A3: Dimeric byproducts are often characterized by a deep red color.[2][5] Their presence can be confirmed using standard analytical techniques such as Thin-Layer Chromatography (TLC), where they will appear as distinct spots from the starting material and the desired indazole product.[5] Further characterization can be achieved through spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.[5]
Q4: Are electron-rich or electron-deficient indoles more prone to dimer formation?
A4: Electron-rich indoles are more nucleophilic and therefore more prone to participating in the side reaction that leads to dimer formation.[2][3][4] For these substrates, a slow addition at low temperature is crucial.[3][5] Conversely, electron-deficient indoles are less reactive and may require heating to drive the reaction to completion after the initial addition.[1][2][7]
Q5: Why is direct formylation of the indazole ring, for instance via a Vilsmeier-Haack reaction, not a common method for synthesizing indazole-3-carbaldehydes?
A5: Unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective.[2][4][6][7] This necessitates alternative synthetic strategies, such as the nitrosation of the corresponding indole precursor, to introduce the aldehyde functionality at the 3-position.[2][6][7]
Q6: Are there alternative synthetic routes to indazoles that avoid intermediates prone to dimerization?
A6: Yes, several other strategies exist for the synthesis of indazoles that may circumvent the intermediates prone to dimerization. These include methods starting from different precursors such as 2-aminobenzonitriles or o-haloaryl N-sulfonylhydrazones, or through transition-metal-catalyzed cyclizations.[5] Exploring these alternative routes can be a viable strategy if dimer formation remains a persistent issue.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of indazole-3-carbaldehydes.
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired product and a deep red or brown crude product. | Significant formation of dimeric byproducts. | Employ the "reverse addition" method: add the indole solution slowly to the acid/NaNO₂ mixture.[3][7] This keeps the indole concentration low and minimizes dimerization.[3][4][6] For highly reactive, electron-rich indoles, consider using a more dilute reaction mixture.[5] |
| The reaction is very slow or does not go to completion, especially with electron-deficient indoles. | The starting indole is not reactive enough under the initial reaction conditions. | After the slow addition of the indole at low temperature is complete, gradually warm the reaction mixture. Heating to 50 °C or even 80 °C may be necessary to drive the reaction to completion.[1][7] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[7] |
| Formation of other side products, such as the corresponding carboxylic acid. | Dediazoniation process in acidic conditions, followed by oxidation. | Ensure the pH is kept neutral by using HCl as the limiting reagent.[1] |
| Difficulty in purifying the final product. | The crude product is a complex mixture of the desired product, dimers, and other impurities. | Optimize the reaction conditions to minimize side product formation. For purification, column chromatography on silica gel is typically effective.[5][6] Experiment with different solvent systems (eluents) to achieve better separation. |
Data Presentation: Optimized Conditions for Various Indole Substrates
The following table summarizes the optimized reaction conditions and yields for the synthesis of various substituted 1H-indazole-3-carboxaldehydes from the corresponding indoles, highlighting the effectiveness of the slow addition protocol.
| Entry | Starting Indole | Yield of Indazole (%) | Reaction Conditions |
| 1 | 5-Chloroindole | 85 | Slow addition at 0 °C, then stir at room temperature.[5] |
| 2 | 6-Chloroindole | 96 | Slow addition at 0 °C, then stir at room temperature.[5] |
| 3 | 5-Methoxyindole | 91 | Slow addition at 0 °C, then stir at room temperature.[5] |
| 4 | 5-Benzyloxyindole | 91 | Slow addition at 0 °C, then stir at room temperature.[5] |
| 5 | 5-Nitroindole | 99 | Slow addition at 0 °C, then heat to 80 °C.[5] |
| 6 | 5-NHBoc-indole | 78 | Slow addition at 0 °C, then stir at room temperature.[5] |
Data adapted from Chevalier, A. et al. RSC Adv., 2018, 8, 13121-13128.[5]
Experimental Protocols
Optimized Protocol for the Synthesis of 1H-Indazole-3-carboxaldehyde from Indole (Minimizing Dimer Formation)
This protocol is based on the optimized procedure reported by Chevalier et al.[1][5]
1. Preparation of the Nitrosating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of water and DMF (e.g., 5.3:3 v/v).[5]
-
Cool the solution to 0 °C in an ice bath.[5]
-
Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while stirring.[5]
2. Indole Addition (Reverse Addition):
-
Dissolve the indole (1 equivalent) in a minimum amount of DMF.[5]
-
Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours.[3][5] It is crucial to maintain the temperature at 0 °C during the addition.[3][5]
3. Reaction Progression:
-
After the addition is complete, continue stirring the reaction mixture at 0 °C and monitor the consumption of the starting material by TLC.[5]
-
Once the starting indole is consumed, the reaction mixture can be allowed to warm to room temperature and stirred until the intermediate oxime is fully converted.[5] For less reactive indoles, heating may be required.[1][7]
4. Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[5]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
The crude product can then be purified by column chromatography on silica gel.[5][6]
Visualizations
Reaction Pathway: Dimer Formation vs. Desired Product
Caption: Reaction pathway illustrating the desired synthesis and the competing dimerization side reaction.
Experimental Workflow for Preventing Dimer Formation
Caption: Optimized experimental workflow to minimize dimer formation during indazole-3-carbaldehyde synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical troubleshooting guide to address low yields in the synthesis of indazole-3-carbaldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
effect of temperature on the synthesis of 1-methyl-1H-indazole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-methyl-1H-indazole-3-carbaldehyde, with a specific focus on the impact of temperature. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of 1-methyl-1H-indazole using a Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and a formamide derivative, most commonly N,N-dimethylformamide (DMF).
Q2: How does temperature affect the yield and purity of this compound in the Vilsmeier-Haack reaction?
A2: Temperature is a critical parameter in the Vilsmeier-Haack formylation of 1-methyl-1H-indazole. Generally, the reaction is conducted at elevated temperatures, often around 90-100°C. Lower temperatures may lead to an incomplete reaction and consequently lower yields. Conversely, excessively high temperatures can promote the formation of undesired by-products, which can complicate purification and reduce the overall purity of the final product. Careful control of the reaction temperature is therefore essential for optimizing both yield and purity.
Q3: What are the potential by-products that can form during the synthesis, and how are they influenced by temperature?
A3: While specific by-products for this exact synthesis are not extensively detailed in the provided literature, general knowledge of the Vilsmeier-Haack reaction suggests potential side reactions. At higher temperatures, there is an increased risk of forming regioisomeric carbaldehydes, where the aldehyde group is introduced at a different position on the indazole ring. Additionally, polymerization or degradation of the starting material or product can occur if the temperature is not properly controlled.
Q4: What are the recommended work-up and purification procedures for this synthesis?
A4: Following the completion of the reaction, the typical work-up procedure involves quenching the reaction mixture, often by pouring it onto ice or into a cold, basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize the acidic components. The crude product, which may precipitate, is then collected by filtration. Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to obtain the pure this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction temperature may have been too low, or the reaction time was insufficient. 2. Degradation of reagents: The phosphoryl chloride (POCl₃) may have hydrolyzed due to exposure to moisture. 3. Poor quality starting material: The 1-methyl-1H-indazole may be impure. | 1. Optimize reaction conditions: Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress using TLC. Ensure the reaction is allowed to proceed for the recommended duration. 2. Use fresh reagents: Ensure that the POCl₃ is fresh and handled under anhydrous conditions. 3. Verify starting material purity: Check the purity of the 1-methyl-1H-indazole using techniques like NMR or melting point analysis. |
| Formation of Multiple Products (Observed by TLC/NMR) | 1. Reaction temperature too high: Elevated temperatures can lead to the formation of regioisomers or other by-products. 2. Incorrect stoichiometry: An incorrect ratio of reagents may promote side reactions. | 1. Lower the reaction temperature: Conduct the reaction at the lower end of the recommended temperature range (e.g., 90°C) and carefully monitor for by-product formation. 2. Verify reagent stoichiometry: Accurately measure and use the correct molar ratios of 1-methyl-1H-indazole, POCl₃, and DMF as specified in the protocol. |
| Product is Dark/Oily and Difficult to Purify | 1. Presence of polymeric by-products: This can result from excessively high reaction temperatures or prolonged reaction times. 2. Incomplete quenching/neutralization: Residual acidic components can lead to product degradation during work-up. | 1. Refine reaction conditions: Reduce the reaction temperature and/or time. 2. Ensure complete neutralization: During the work-up, add the base slowly and monitor the pH to ensure complete neutralization. 3. Consider alternative purification: If recrystallization is ineffective, column chromatography on silica gel may be necessary to isolate the pure product. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on common literature methods.
Materials:
-
1-methyl-1H-indazole
-
Phosphoryl chloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Ice
-
Saturated sodium bicarbonate solution
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃) to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture for approximately 30 minutes to allow for the formation of the Vilsmeier reagent.
-
To this mixture, add 1-methyl-1H-indazole in one portion.
-
Heat the reaction mixture to 90-100°C and maintain this temperature for the recommended reaction time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent to yield pure this compound.
Data on Temperature Effects:
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 70 | 4 | Low | Incomplete conversion of starting material. |
| 90 | 3 | High | Good yield with minimal by-products. |
| 110 | 3 | Moderate-High | Increased formation of colored impurities, making purification more challenging. |
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low yield in the synthesis.
Technical Support Center: Solvent Effects on the Reactivity of 1-methyl-1H-indazole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-indazole-3-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on how solvent choice can influence reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: We are seeing low yields in our nucleophilic addition reaction with this compound. Could the solvent be the issue?
A1: Yes, the choice of solvent is critical for nucleophilic addition reactions involving aromatic aldehydes like this compound. The polarity of the solvent can significantly impact the reactivity of both the aldehyde and the nucleophile.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate and stabilize the nucleophile through hydrogen bonding. This stabilization can sometimes decrease the nucleophile's reactivity, leading to slower reaction rates and lower yields.[1][2] However, they can also stabilize charged transition states, which may accelerate certain reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally good at dissolving ionic nucleophiles but do not hydrogen bond as strongly with the nucleophile. This can leave the nucleophile more "naked" and reactive, often leading to faster reaction rates.
-
Nonpolar Solvents (e.g., toluene, hexane): Reactions involving polar or charged species often proceed slowly in nonpolar solvents due to poor solubility and stabilization of intermediates.
Troubleshooting Tip: If you are using a polar protic solvent and experiencing low yields, consider switching to a polar aprotic solvent like DMF or acetonitrile to potentially enhance the nucleophilicity of your reagent.
Q2: How does solvent choice affect the outcome of Knoevenagel condensation reactions with this compound?
A2: The Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound, is highly dependent on the solvent. The solvent can influence both the reaction rate and the yield.
For similar reactions with other aromatic aldehydes, the following trends have been observed:
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) are often superior for Knoevenagel condensations.[3] Acetonitrile is another effective polar aprotic solvent.[4]
-
Polar Protic Solvents: Ethanol is a commonly used solvent for these reactions.[5] However, in some cases, protic solvents can lead to slower reactions compared to aprotic ones.[3]
-
Nonpolar Solvents: Toluene and dichloromethane have been shown to give lower yields in some instances compared to more polar options.[4]
Troubleshooting Tip: For optimizing a Knoevenagel condensation, a screening of solvents including ethanol, acetonitrile, and DMF is recommended. The choice may also depend on the basicity of the catalyst used.
Q3: We are performing a Wittig reaction with this compound and observing a mixture of E/Z isomers. Can the solvent influence the stereoselectivity?
A3: Absolutely. The solvent can have a significant effect on the stereochemical outcome of a Wittig reaction. The nature of the ylide (stabilized or non-stabilized) also plays a crucial role.
-
Non-stabilized ylides tend to produce (Z)-alkenes.[6]
-
Stabilized ylides generally favor the formation of (E)-alkenes.[6]
The solvent can influence the stability of the intermediates in the reaction pathway. For some Wittig reactions, it has been observed that:
-
Polar solvents can favor the formation of the (E)-isomer.
-
Nonpolar solvents like toluene may increase the proportion of the (Z)-isomer.
-
Interestingly, water has been shown to be an effective medium for Wittig reactions with stabilized ylides, often leading to high yields and high E-selectivity.[7]
Troubleshooting Tip: To influence the E/Z ratio, you can try changing the solvent polarity. For increased (E)-selectivity with stabilized ylides, consider polar solvents or even aqueous conditions. For non-stabilized ylides, a nonpolar solvent may favor the (Z)-isomer.
Troubleshooting Guides
Issue: Low Conversion in a Condensation Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reactants | Change to a more suitable solvent (e.g., DMF, DMSO for polar reactants). | Aldehydes with a larger nonpolar component may have limited solubility in some polar solvents.[8] Ensuring all reactants are in solution is crucial for reaction efficiency. |
| Inappropriate Solvent Polarity | Screen a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, Ethanol). | The polarity of the solvent affects the stability of intermediates and transition states. For condensation reactions, polar aprotic solvents often give good results.[3][4] |
| Solvent-Catalyst Mismatch | Ensure the chosen solvent is compatible with the catalyst system. | Some catalysts have reduced activity in certain solvents. For example, the solubility of a base catalyst can be a limiting factor. |
Data Presentation: Hypothetical Solvent Screen for a Knoevenagel Condensation
The following table illustrates how quantitative data from a solvent screening experiment for the Knoevenagel condensation of this compound with malononitrile could be presented. (Note: This is illustrative data based on general principles).
| Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | 12 | 45 |
| Dichloromethane | 9.1 | 10 | 60 |
| Tetrahydrofuran (THF) | 7.5 | 8 | 75 |
| Acetonitrile | 37.5 | 4 | 92 |
| Ethanol | 24.5 | 6 | 88 |
| Dimethylformamide (DMF) | 36.7 | 4 | 95 |
Experimental Protocols
General Protocol for a Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.
Materials:
-
This compound
-
Malononitrile (1.05 equivalents)
-
Selected solvent (e.g., ethanol, acetonitrile, or DMF)
-
Basic catalyst (e.g., piperidine, triethylamine, or potassium carbonate)
-
Stirring apparatus and reaction vessel
-
TLC plates for reaction monitoring
Procedure:
-
Dissolve this compound (1 mmol) and malononitrile (1.05 mmol) in the chosen solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of the base (e.g., 2-3 drops of piperidine or 0.1 mmol of triethylamine).
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) as required.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting materials.
-
Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
General Protocol for a Wittig Reaction
This protocol outlines a general procedure for the Wittig reaction between this compound and a phosphonium ylide.
Materials:
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
This compound
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base to generate the ylide. The formation of the ylide is often indicated by a color change.
-
After stirring for a period to ensure complete ylide formation, add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for solvent screening and optimization.
Caption: Logical relationship of solvent type and reactivity.
References
- 1. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
Technical Support Center: Work-up Procedures for Reactions with 1-Methyl-1H-indazole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 1-methyl-1H-indazole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound relevant to a reaction work-up?
A1: Understanding the physical properties of this compound is crucial for planning an effective work-up strategy. Key properties are summarized in the table below. The compound is a solid at room temperature and should be handled in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment.[1]
Q2: My reaction mixture is a dark color. What could be the cause?
A2: Dark coloration, often red or brown, can sometimes indicate the formation of dimeric byproducts or other impurities, especially if the reaction conditions are not optimized. This is a known issue in the synthesis of related indazole derivatives.[2] Careful purification, typically by column chromatography, is usually effective at removing these colored impurities.
Q3: I am seeing a new, more polar spot on my TLC that is not my desired product. What could it be?
A3: A common byproduct that is more polar than the starting aldehyde is the corresponding 1-methyl-1H-indazole-3-carboxylic acid. This can result from over-oxidation of the aldehyde, especially if the reaction is exposed to oxidizing agents or air for extended periods, potentially under basic conditions.
Q4: Is this compound susceptible to the Cannizzaro reaction?
A4: this compound is a non-enolizable aldehyde, meaning it lacks α-hydrogens. In the presence of a strong base, it is theoretically susceptible to the Cannizzaro reaction, which would lead to a disproportionation reaction yielding 1-methyl-1H-indazole-3-carboxylic acid and (1-methyl-1H-indazol-3-yl)methanol.[3][4] It is therefore advisable to avoid highly concentrated basic conditions during work-up if the aldehyde is the desired product.
Q5: How can I effectively remove the product from an aqueous reaction mixture?
A5: Liquid-liquid extraction is the most common method. Due to its favorable LogP value, this compound can be efficiently extracted from aqueous solutions using a water-immiscible organic solvent like ethyl acetate. Typically, three extractions are sufficient to ensure a good recovery of the product.[5][6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4002-83-9 | [1][7][8][9] |
| Molecular Formula | C₉H₈N₂O | [1][9] |
| Molecular Weight | 160.17 g/mol | [1][9] |
| Physical Form | Solid | [7] |
| Storage Temperature | 2-8°C, under inert atmosphere | [7] |
| Computed LogP | 1.3858 | [9] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [9] |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up and Extraction
This protocol describes a general procedure for the work-up of a reaction mixture containing this compound.
-
Quenching the Reaction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If applicable, slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.
-
-
Solvent Removal (if necessary):
-
If the reaction was performed in a water-miscible solvent (e.g., THF, DMF, acetonitrile), reduce the solvent volume under reduced pressure. Be mindful of the compound's volatility.
-
-
Liquid-Liquid Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate (EtOAc).
-
Shake the funnel vigorously, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Washing the Organic Layer:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layer with an equal volume of deionized water to remove any water-soluble impurities.
-
Subsequently, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes residual water from the organic layer.[5][6]
-
-
Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
This protocol outlines a typical procedure for purifying the crude product by silica gel column chromatography.
-
Preparation of the Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity. A common eluent for indazole derivatives is a mixture of petroleum ether and ethyl acetate. A starting gradient of 8:2 (petroleum ether:ethyl acetate) is often effective.[5]
-
Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Mandatory Visualizations
Caption: A typical experimental workflow for the work-up and purification of reactions.
Caption: A troubleshooting decision tree for common work-up issues.
References
- 1. This compound|CAS 4002-83-9 [benchchem.com]
- 2. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 4002-83-9 [sigmaaldrich.com]
- 8. cenmed.com [cenmed.com]
- 9. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Methyl-1H-indazole-3-carbaldehyde and 1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-methyl-1H-indazole-3-carbaldehyde and 1H-indazole-3-carbaldehyde. While direct kinetic studies comparing these two specific molecules are not extensively available in the literature, a robust qualitative and semi-quantitative comparison can be established based on fundamental principles of organic chemistry, electronic effects, and available experimental data for analogous structures. The key structural difference lies in the substituent at the N1 position of the indazole ring—a methyl group versus a hydrogen atom—which significantly influences the electronic properties and, consequently, the reactivity of the aldehyde functionality at the C3 position.
Electronic Effects and Predicted Reactivity
The reactivity of the aldehyde group in these compounds is primarily governed by the electrophilicity of the carbonyl carbon. The nature of the substituent at the N1 position of the indazole ring modulates this electrophilicity through electronic effects.
In 1H-indazole-3-carbaldehyde , the nitrogen atom at the N1 position bears a proton. The lone pair of electrons on this nitrogen is delocalized within the aromatic system. The indazole ring itself possesses both electron-donating and electron-withdrawing characteristics.
Conversely, in This compound , the hydrogen atom at the N1 position is replaced by a methyl group. The methyl group is a well-known electron-donating group through an inductive effect (+I). This effect increases the electron density on the indazole ring system. This increased electron density is partially relayed to the C3 position, which in turn reduces the partial positive charge on the carbonyl carbon of the aldehyde group.
Therefore, the aldehyde group in this compound is less electrophilic than that in 1H-indazole-3-carbaldehyde. This leads to the prediction that 1H-indazole-3-carbaldehyde is more reactive towards nucleophiles than this compound . This difference in reactivity is expected to be observed in various nucleophilic addition and condensation reactions.
Data Presentation: A Qualitative Comparison of Reactivity
The following table summarizes the predicted relative reactivity of the two compounds in common aldehyde reactions based on the electronic effects discussed.
| Reaction Type | This compound | 1H-indazole-3-carbaldehyde | Rationale |
| Nucleophilic Addition | Lower reactivity | Higher reactivity | The electron-donating methyl group reduces the electrophilicity of the carbonyl carbon. |
| Wittig Reaction | Slower reaction rate | Faster reaction rate | The less electrophilic carbonyl carbon reacts more slowly with the phosphorus ylide. |
| Knoevenagel Condensation | Slower reaction rate | Faster reaction rate | The initial nucleophilic attack by the enolate is slower due to the reduced electrophilicity of the aldehyde. |
| Reductive Amination | Slower imine formation | Faster imine formation | The initial nucleophilic attack by the amine is the rate-determining step and is slower for the less electrophilic aldehyde. |
Experimental Protocols
Detailed methodologies for the synthesis of the parent compound and key comparative reactions are provided below.
Synthesis of 1H-indazole-3-carbaldehyde via Nitrosation of Indole
This procedure is adapted from a general method for the synthesis of 1H-indazole-3-carboxaldehydes.[1]
Materials:
-
Indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 mmol) in a mixture of deionized water and DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2 N aqueous HCl (2.7 mmol) and stir for 10 minutes.
-
In a separate flask, dissolve indole (1 mmol) in DMF.
-
Add the indole solution to the nitrosating mixture at 0 °C dropwise over a period of 2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
-
Extract the reaction mixture three times with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1H-indazole-3-carbaldehyde.
Synthesis of this compound
This is a general procedure for the N-methylation of indazoles.
Materials:
-
1H-indazole-3-carbaldehyde
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1H-indazole-3-carbaldehyde (1 eq) in anhydrous DMF or THF at 0 °C, add a base such as sodium hydride (1.1 eq) or potassium carbonate (1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to afford this compound.
Representative Reaction Protocols
This is a general protocol for the Wittig olefination of an aldehyde.
Materials:
-
Indazole-3-carbaldehyde (1-methyl or 1H)
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C and add the strong base dropwise.
-
Stir the resulting ylide solution for 30-60 minutes at 0 °C to room temperature.
-
Cool the ylide solution to 0 °C and add a solution of the indazole-3-carbaldehyde (1 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over a drying agent, and concentrate.
-
Purify the crude product by column chromatography.
Note: Due to the lower electrophilicity of this compound, a longer reaction time or slightly elevated temperature may be required to achieve a comparable yield to that of 1H-indazole-3-carbaldehyde.
This is a general protocol for the Knoevenagel condensation with an active methylene compound.
Materials:
-
Indazole-3-carbaldehyde (1-methyl or 1H)
-
An active methylene compound (e.g., malononitrile, diethyl malonate)
-
A basic catalyst (e.g., piperidine, triethylamine)
-
A suitable solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve the indazole-3-carbaldehyde (1 eq) and the active methylene compound (1-1.2 eq) in the solvent.
-
Add a catalytic amount of the basic catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
If a precipitate forms upon completion, cool the mixture and collect the product by filtration. Wash the solid with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Note: Similar to the Wittig reaction, this compound is expected to react more slowly in the Knoevenagel condensation than 1H-indazole-3-carbaldehyde.
Mandatory Visualization
Caption: General pathway for nucleophilic addition to the C3-carbaldehyde of indazole derivatives.
Caption: Synthetic workflow for 1H-indazole-3-carbaldehyde from indole.
References
Comparative Kinase Selectivity of 1-Methyl-1H-indazole-3-carboxamide Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the 1-methyl-1H-indazole-3-carboxamide scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity profiles of various derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics. The versatility of this scaffold allows for the targeting of a range of kinases, including p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3β (GSK-3β), with potential applications in oncology and neurodegenerative diseases.[1] Selectivity is a critical attribute for any kinase inhibitor, as off-target effects can lead to toxicity and diminish therapeutic efficacy.
Comparative Kinase Inhibition Profiles
The following tables summarize the kinase inhibition data for representative 1-methyl-1H-indazole-3-carboxamide derivatives against their primary targets. These data highlight the diverse selectivity profiles that can be achieved through modifications of the core scaffold.
p21-Activated Kinase 1 (PAK1) Inhibitors
PAK1 is a key regulator of cell motility, survival, and proliferation, making it an attractive target in oncology.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |
| 30l | PAK1 | 9.8 | High selectivity against a panel of 29 kinases. | [1][2][3] |
Note: Compound 30l demonstrated high selectivity for PAK1 when screened against a panel of 29 other kinases.[2][3] This highlights the potential of the 1-methyl-1H-indazole-3-carboxamide scaffold in developing highly specific PAK1 inhibitors.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
GSK-3β is implicated in a variety of cellular processes, and its dysregulation is linked to neurodegenerative disorders, bipolar disorder, and diabetes.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 49 | GSK-3β | 1700 | [1] |
| 50 | GSK-3β | 350 | [1] |
| 51g | GSK-3β | 70 | [1] |
| 51h | GSK-3β | 50 | [1] |
Broader Context: The 1H-Indazole-3-Carboxamide Scaffold and TAM Family Kinases
While specific data on 1-methylated derivatives targeting the TAM (Tyro3, AXL, Mer) family of kinases is limited in the reviewed literature, the broader 1H-indazole scaffold is known to be a versatile starting point for inhibitors of these important cancer targets.[1] For context, the following table includes data for a notable 1H-indazole-based inhibitor against TAM kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| UNC2025 | MER | 0.74 | [4] |
| AXL | 122 | [4] | |
| TYRO3 | 5.83 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 1-methyl-1H-indazole-3-carboxamide derivatives.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction and is a common method for determining the potency of kinase inhibitors.
Materials:
-
Purified recombinant kinase (e.g., PAK1, GSK-3β)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Add the kinase and the specific substrate to the wells of a microplate.
-
Add the test compound dilutions to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values, the concentration of inhibitor required to reduce kinase activity by 50%, are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Kinase Selectivity Profiling
To assess the selectivity of a compound, it is typically screened against a large panel of purified kinases.
Procedure: The in vitro kinase inhibition assay described above is performed for each kinase in the panel using the test compound at a fixed concentration (e.g., 1 µM).
Data Interpretation: The results are often expressed as the percentage of inhibition for each kinase. A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases in the panel.
Visualizing Signaling Pathways and Experimental Workflows
PAK1 Signaling Pathway and Inhibition
The following diagram illustrates a simplified signaling pathway involving PAK1 and its role in cell migration, along with the point of inhibition by 1-methyl-1H-indazole-3-carboxamide derivatives.
Caption: PAK1 signaling pathway in cell migration and its inhibition.
Experimental Workflow for Kinase Inhibitor Profiling
This diagram outlines the typical workflow for identifying and characterizing the selectivity of novel kinase inhibitors.
Caption: Experimental workflow for kinase inhibitor discovery and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. benchchem.com [benchchem.com]
Comparative Crystallographic Analysis of 1-Methyl-1H-indazole-3-carbaldehyde Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the structural landscape of substituted 1-methyl-1H-indazoles, offering insights into their solid-state conformations and intermolecular interactions through X-ray crystallography.
This guide provides a comparative analysis of the single-crystal X-ray structures of several derivatives of 1-methyl-1H-indazole-3-carbaldehyde. While the crystal structure of the parent aldehyde remains elusive in the searched literature, this guide focuses on closely related derivatives to elucidate the impact of substituent modifications at the 3- and 5-positions on the molecular geometry and crystal packing. The indazole core is a privileged scaffold in medicinal chemistry, and understanding its structural nuances is pivotal for the rational design of novel therapeutic agents.
Comparative Analysis of Crystal Structures
The crystallographic data for three distinct derivatives of 1-methyl-1H-indazole are presented below, showcasing the influence of varying substituents on the crystal lattice parameters. The selected compounds are 1-methyl-1H-indazole-3-carboxylic acid, 3-chloro-1-methyl-5-nitro-1H-indazole, and methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
| Parameter | 1-Methyl-1H-indazole-3-carboxylic acid[1] | 3-Chloro-1-methyl-5-nitro-1H-indazole | Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate |
| Formula | C₉H₈N₂O₂ | C₈H₆ClN₃O₂ | C₁₆H₁₃FN₂O₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/n |
| a (Å) | 7.5470(15) | 3.8273(2) | 5.04322(3) |
| b (Å) | 14.873(3) | 14.678(6) | 18.11509(13) |
| c (Å) | 14.924(3) | 15.549(6) | 14.46487(10) |
| β (°) | 93.10(3) | 96.130(9) | 90.4600(6) |
| Volume (ų) | 1672.7(6) | 868.5(6) | 1321.45(2) |
| Z | 8 | 4 | 4 |
Analysis of Intermolecular Interactions:
-
1-Methyl-1H-indazole-3-carboxylic acid: The crystal structure is characterized by the formation of inversion dimers through O—H⋯O hydrogen bonds between the carboxylic acid moieties of two molecules.[1] A C—H⋯O interaction is also observed.[1]
-
3-Chloro-1-methyl-5-nitro-1H-indazole: In this structure, classical hydrogen bonds are absent. The crystal packing is influenced by a close contact between a nitro-oxygen atom and a chlorine atom of a neighboring molecule, forming a dimer organized around a symmetry center.
-
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate: The crystal packing of this derivative features weak C—H⋯N and C—H⋯O hydrogen-bond-like interactions, which link adjacent molecules into inversion dimers.
Experimental Protocols
Detailed methodologies for the synthesis and X-ray crystallographic analysis of the compared derivatives are provided below.
Synthesis Protocols
Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid: This compound can be prepared following the literature method described by Rousseau & Lindwall (1950).[1] A general method for the methylation of indazole-3-carboxylic acid involves the use of a methylating agent such as dimethyl sulfate or iodomethane in the presence of a base.
Synthesis of 3-Chloro-1-methyl-5-nitro-1H-indazole: To a solution of 3-chloro-5-nitroindazole (6.13 mmol) in acetone (15 ml), potassium hydroxide (6.8 mmol) is added. After stirring for 15 minutes at 298 K, methyl iodide (12.26 mmol) is added dropwise. The reaction is monitored by TLC. Upon completion, the solvent is evaporated. The crude product is dissolved in ethyl acetate (50 ml), washed with water and brine, and dried over MgSO₄. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography using a mixture of ethyl acetate and hexane (2:8) as the eluent.
Synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate: The synthesis involves the nucleophilic substitution of the N—H hydrogen of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene.
X-ray Crystallography Protocol
A general workflow for the X-ray crystal structure analysis of small molecules is outlined below.
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For instance, colorless blocks of 1-methyl-1H-indazole-3-carboxylic acid were obtained by the slow evaporation of a petroleum/methanol solution.[1]
2. Data Collection: A single crystal of suitable size and quality is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, commonly equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The data collection involves rotating the crystal and recording the diffraction pattern at various orientations.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystal structure analysis and a logical relationship of the synthesized compounds.
References
Validating the Structure of 1-methyl-1H-indazole-3-carbaldehyde: A 2D NMR Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive overview of validating the structure of 1-methyl-1H-indazole-3-carbaldehyde using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, a powerful and definitive analytical technique.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts for this compound are summarized below. These values are predicted based on the analysis of similar structures reported in the literature.
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1-CH₃ | ~ 4.1 | ~ 35 |
| 3-CHO | ~ 10.2 | ~ 187 |
| 4-H | ~ 8.2 | ~ 124 |
| 5-H | ~ 7.5 | ~ 128 |
| 6-H | ~ 7.4 | ~ 122 |
| 7-H | ~ 7.8 | ~ 111 |
| 3a | - | ~ 143 |
| 7a | - | ~ 141 |
2D NMR Correlation Analysis for Structural Validation
The combination of COSY, HSQC, and HMBC experiments provides a complete picture of the molecular structure by identifying proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations.
COSY (Correlation Spectroscopy)
The COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. For this compound, the following correlations are expected:
| Proton | Correlating Protons |
| H-4 | H-5 |
| H-5 | H-4, H-6 |
| H-6 | H-5, H-7 |
| H-7 | H-6 |
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbon atoms, providing a definitive assignment of protonated carbons.
| Proton | Correlating Carbon |
| 1-CH₃ | C-1' |
| 3-CHO | C-3' |
| H-4 | C-4 |
| H-5 | C-5 |
| H-6 | C-6 |
| H-7 | C-7 |
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton and confirming the position of substituents.
| Proton | Correlating Carbons (²JCH, ³JCH) |
| 1-CH₃ | C-3a, C-7a |
| 3-CHO | C-3, C-3a |
| H-4 | C-3, C-3a, C-5, C-7a |
| H-5 | C-3a, C-4, C-6, C-7 |
| H-6 | C-4, C-5, C-7, C-7a |
| H-7 | C-3a, C-5, C-6, C-7a |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.
Sample Preparation
A sample of 5-10 mg of this compound should be dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
General NMR Instrument Parameters
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Temperature: 298 K
COSY Experiment
-
Pulse Program: Standard COSY (e.g., cosygpqf)
-
Spectral Width: 12 ppm in both F1 and F2 dimensions
-
Number of Increments: 256 in F1
-
Number of Scans: 4-8 per increment
-
Data Processing: Sine-bell window function followed by Fourier transform.
HSQC Experiment
-
Pulse Program: Standard edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.3)
-
Spectral Width: 12 ppm in F2 (¹H), 160 ppm in F1 (¹³C)
-
¹JCH Coupling Constant: Optimized for ~145 Hz
-
Number of Increments: 256 in F1
-
Number of Scans: 8-16 per increment
-
Data Processing: Qsine window function in both dimensions followed by Fourier transform.
HMBC Experiment
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf)
-
Spectral Width: 12 ppm in F2 (¹H), 200 ppm in F1 (¹³C)
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz
-
Number of Increments: 256 in F1
-
Number of Scans: 16-32 per increment
-
Data Processing: Sine-bell window function in both dimensions followed by Fourier transform.
Workflow for Structural Validation
The logical flow of experiments and data analysis for the structural validation of this compound is depicted in the following diagram.
Caption: Workflow for 2D NMR-based structural validation.
Comparison with Alternative Structures
The comprehensive data from 2D NMR experiments is crucial for distinguishing this compound from its isomers, such as 2-methyl-2H-indazole-3-carbaldehyde. The key differentiating factor would be the HMBC correlations from the N-methyl protons. In the 1-methyl isomer, these protons are expected to show correlations to C-3a and C-7a. In contrast, the N-methyl protons of the 2-methyl isomer would show correlations to C-3 and C-3a. This distinction provides unequivocal evidence for the correct isomeric form.
By following the methodologies and data interpretation framework presented in this guide, researchers can confidently validate the structure of this compound, ensuring the integrity of their research and development endeavors.
References
Unraveling the Anti-Cancer Potential of Indazole-3-Carboxamide Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and selectivity is a continuous endeavor. Among the promising scaffolds, indazole-3-carboxamides have emerged as a versatile class of compounds with significant anti-cancer activity. This guide provides an objective comparison of the anti-cancer performance of different indazole-3-carboxamide analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in the advancement of cancer research and drug discovery.
Comparative Anti-Cancer Activity of Indazole-3-Carboxamide Analogs
The anti-cancer efficacy of various indazole-3-carboxamide analogs has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.
| Compound ID | Target | Cancer Cell Line | IC50 | Reference |
| 30l | PAK1 | MDA-MB-231 (Breast Cancer) | 9.8 nM | [1] |
| 2f | Not Specified | 4T1 (Breast Cancer) | 0.23 - 1.15 µM | |
| 6o | Not Specified | K562 (Leukemia) | 5.15 µM | [2] |
| A549 (Lung Cancer) | > 40 µM | [2] | ||
| PC-3 (Prostate Cancer) | 12.32 µM | [2] | ||
| HepG-2 (Liver Cancer) | 10.28 µM | [2] | ||
| 5k | Not Specified | Hep-G2 (Liver Cancer) | 3.32 µM | |
| AuL | DNA | MCF-7 (Breast Cancer) | 9 µM | |
| HT-29 (Colon Cancer) | No significant activity | |||
| 3b | Not Specified | WiDr (Colon Cancer) | 27.20 µM | |
| MCF-7 (Breast Cancer) | 45.97 - 86.24 µM | |||
| HeLa (Cervical Cancer) | 46.36 - 100 µM | |||
| 3c | Not Specified | WiDr (Colon Cancer) | High Selectivity Index | |
| 3d | Not Specified | HeLa (Cervical Cancer) | Higher than curcumin | |
| 14 | Prostanoid EP4 Receptor | Colorectal Cancer Models | Potent antagonistic activity | |
| Various Analogs (5a-5q) | Not Specified | K562, A549, PC-3, HepG-2 | Varied IC50 values | [2] |
| Various Analogs (6a-6u) | Not Specified | K562, A549, PC-3, HepG-2 | Varied IC50 values | [2] |
Note: The data presented is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathways in the Anti-Cancer Action of Indazole-3-Carboxamides
The anti-cancer activity of indazole-3-carboxamide analogs is often attributed to their interaction with specific signaling pathways that regulate cell proliferation, survival, and metastasis. Two prominent pathways are the PAK1-Snail and the p53/MDM2 pathways.
PAK1-Snail Signaling Pathway
The p21-activated kinase 1 (PAK1) is a key regulator of cell motility and invasion. Its aberrant activation is linked to tumor progression. Some indazole-3-carboxamide analogs, such as compound 30l , have been identified as potent PAK1 inhibitors.[1] Inhibition of PAK1 can lead to the downregulation of Snail, a transcription factor that promotes the epithelial-mesenchymal transition (EMT), a crucial process in cancer metastasis.[1]
p53/MDM2 Apoptosis Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. MDM2 is a negative regulator of p53, promoting its degradation. Certain indazole-3-carboxamide derivatives, such as compound 6o , have been shown to induce apoptosis, potentially through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[2] By disrupting the p53-MDM2 interaction, these compounds can lead to p53 stabilization and activation, triggering the apoptotic cascade.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indazole-3-carboxamide analogs.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key proteins such as caspases and Bcl-2 family members.
Protocol:
-
Cell Lysis: Treat cells with the indazole-3-carboxamide analog for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1H-indazole-3-carbaldehyde Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-indazole-3-carbaldehyde scaffold is a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. Its rigid bicyclic structure and the reactive aldehyde group at the 3-position offer numerous possibilities for chemical modification to modulate biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives synthesized from this core structure, with a focus on their anticancer properties. The performance of these derivatives is compared with related heterocyclic aldehydes, supported by experimental data from published studies.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of Schiff base and chalcone derivatives of indazole and other heterocyclic aldehydes against various cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), which is a standard measure of a compound's potency.
Table 1: Anticancer Activity of Schiff Base Derivatives
| Compound ID | Heterocyclic Aldehyde Core | Amine Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| A1 | 2-chloro-6-methylquinoline-3-carbaldehyde | 6-methoxy-benzo[d]thiazol-2-amine | MCF7 (Breast) | 12.73 | [1] |
| A2 | 2-chloro-6-methoxyquinoline-3-carbaldehyde | 6-ethoxy-benzo[d]thiazol-2-amine | MCF7 (Breast) | 13.78 | [1] |
| A3 | 2-chloro-8-methylquinoline-3-carbaldehyde | 6-fluoro-benzo[d]thiazol-2-amine | MCF7 (Breast) | 10.65 | [1] |
| B1 | 4-(1H-benzo[d]imidazol-2-yl)aniline derived aldehyde | 3-chlorobenzaldehyde | HCT116 (Colon) | >100 | [2] |
| B2 | 4-(1H-benzo[d]imidazol-2-yl)aniline derived aldehyde | 4-chlorobenzaldehyde | HCT116 (Colon) | 48.2 | [2] |
| B3 | 4-(1H-benzo[d]imidazol-2-yl)aniline derived aldehyde | 4-(dimethylamino)benzaldehyde | HCT116 (Colon) | 39.7 | [2] |
| C1 | Pyrrolizine derivative | 2-chlorobenzaldehyde | HEPG2 (Liver) | 1.668 | [3] |
| C2 | Pyrrolizine derivative | 4-bromobenzaldehyde | HEPG2 (Liver) | 0.784 | [3] |
| D1 | 5-Fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | 4-chloroaniline | HepG2 (Liver) | 48.5 | [4] |
| D2 | 5-Fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | 4-methoxyaniline | HepG2 (Liver) | 65.2 | [4] |
Table 2: Anticancer Activity of Chalcone Derivatives
| Compound ID | Heterocyclic Aldehyde Core | Acetophenone Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| E1 | Pyrazolinone derivative | 4-((4-cinnamoylphenyl)diazenyl)-3-methyl-1H-pyrazol-5(4H)-one | Caco (Colon) | 23.34 | [5] |
| F1 | Indanone derivative | 4-chlorophenyl | TMV | 70.7 (EC50) | [6] |
| F2 | Indanone derivative | 4-fluorophenyl | TMV | 89.9 (EC50) | [6] |
| G1 | 2'-hydroxychalcone | Unsubstituted | HepG2 (Liver) | ~200 | [7] |
| H1 | 3-hydroxy-4,3',4',5'-tetramethoxychalcone | - | Lung Cancer Cells | Potent cytotoxicity | [8] |
Note: Direct SAR studies on a series of derivatives from this compound were not available in the public domain at the time of this guide's compilation. The data presented is from related heterocyclic aldehydes to provide a comparative context.
Structure-Activity Relationship Insights
From the available data on related heterocyclic derivatives, several SAR trends can be inferred and potentially extrapolated to this compound derivatives:
-
Schiff Base Derivatives:
-
The nature and substitution pattern on both the heterocyclic aldehyde and the amine moiety significantly influence anticancer activity.
-
Electron-withdrawing groups (e.g., halogens) on the amine-derived aromatic ring can enhance cytotoxicity, as seen in the pyrrolizine series (C1 vs. C2).[3]
-
The position of substituents is also critical; for instance, a 4-chloro substituent on the benzaldehyde ring of a benzimidazole derivative showed higher activity than a 3-chloro substituent (B1 vs. B2).[2]
-
The overall heterocyclic scaffold plays a major role in determining potency.
-
-
Chalcone Derivatives:
-
Chalcones, which are α,β-unsaturated ketones formed from the condensation of an aldehyde and an acetophenone, are a well-known class of anticancer agents.[7][8]
-
Substitutions on both aromatic rings of the chalcone structure are crucial for activity. For instance, methoxy groups on the B-ring of chalcones have been shown to be important for their NF-κB inhibitory and anticancer activities.[8]
-
The planarity and electronic properties of the chalcone backbone are key determinants of their interaction with biological targets.
-
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to assist researchers in designing their own studies.
1. Synthesis of Schiff Base Derivatives (General Procedure)
This protocol describes a general method for the condensation of a heterocyclic aldehyde with a primary amine.[9][10]
-
Materials:
-
This compound (1 mmol)
-
Substituted primary amine (1 mmol)
-
Ethanol or Methanol (20 mL)
-
Glacial acetic acid (2-3 drops, as catalyst)
-
-
Procedure:
-
Dissolve this compound and the substituted amine in ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
2. MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
3. PI3K Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against PI3K kinase, a common target for indazole derivatives.
-
Materials:
-
Recombinant PI3K enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., PIP2)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the PI3K enzyme and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the ADP-Glo™ reagent to deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a control without the inhibitor and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in cancer, making it an attractive target for anticancer drug development. Indazole derivatives have been shown to inhibit kinases within this pathway.[9]
Caption: PI3K/Akt/mTOR pathway and points of inhibition.
Experimental Workflow for Anticancer Drug Discovery
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel anticancer agents based on the this compound scaffold.
Caption: Workflow for anticancer agent discovery.
References
- 1. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]
- 2. idosi.org [idosi.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Effects of Kinase Inhibitors Derived from Indazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-indazole-3-carbaldehyde scaffold is a foundational component in the synthesis of a diverse range of kinase inhibitors. Its structural properties make it a privileged scaffold for targeting the ATP-binding site of kinases. However, the high conservation of this site across the kinome presents a significant challenge in developing truly specific inhibitors, often leading to off-target effects that can cause toxicity or unexpected pharmacological activities. This guide provides a comparative analysis of the off-target effects of prominent kinase inhibitors featuring the indazole core, with a focus on those targeting p21-activated kinase 1 (PAK1) and Glycogen Synthase Kinase-3β (GSK-3β). We present quantitative data on their selectivity, detailed experimental protocols for assessing kinase inhibition and target engagement, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Comparison of Kinase Inhibitor Selectivity
The following tables summarize the inhibitory potency and off-target profiles of selected indazole-based kinase inhibitors and their non-indazole counterparts. The data is compiled from various in vitro kinase profiling assays, such as KINOMEscan, and is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, or as the percentage of inhibition at a given concentration. Lower values typically indicate higher potency.
Table 1: Comparison of PAK1 Inhibitors
| Compound | Scaffold | Primary Target(s) | IC50/Ki (nM) for Primary Target(s) | Key Off-Targets (% Inhibition >70% or IC50 <1µM) | Reference |
| FRAX597 | Indazole (related) | PAK1, PAK2, PAK3 | PAK1: 8, PAK2: 13, PAK3: 19 | High affinity for other kinases, hERG channel activity | [1][2] |
| PF-3758309 | Pyrrolopyrazole | PAK4, PAK1 | PAK4: 2.7 (Kd), PAK1: 1.3-3.9 | Potent inhibitor of multiple kinases (20 with Ki <200nM), including SRC family kinases.[3] | [1][3] |
| IPA-3 | Naphthol (non-indazole) | PAK1 (allosteric) | 2,500 (IC50) | Highly selective for group I PAKs, with limited off-target effects on a panel of 214 kinases.[4] | [1][4] |
Table 2: Comparison of GSK-3β Inhibitors
| Compound | Scaffold | Primary Target(s) | IC50 (nM) for Primary Target(s) | Key Off-Targets (IC50 <1µM) | Reference |
| Indazole-based Analogues | Indazole | GSK-3β | Varies with substitution | Selectivity profile is dependent on the specific analogue. | [5] |
| CHIR-99021 | Aminopyrimidine (non-indazole) | GSK-3α, GSK-3β | GSK-3α: 10, GSK-3β: 6.7 | Highly selective, with >500-fold selectivity over closely related kinases.[6] | [5][6][7] |
| SB216763 | Maleimide (non-indazole) | GSK-3α, GSK-3β | 34.3 | Minimal activity against 24 other protein kinases at concentrations up to 10 µM.[8][9] | [8][9] |
Table 3: Profile of Multi-Targeted Indazole-Based Inhibitors
| Compound | Primary Targets | Key Off-Targets (Reported) | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-Kit | Limited inhibitory effects on other multi-kinase target receptors.[10] | [10] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-Kit, FGFR1, c-Fms | Abl1, Abl2, Fgr, Src, Fyn, Lck.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor performance. Below are protocols for two key assays used to determine kinase inhibition and cellular target engagement.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then quantify the newly synthesized ATP using a luciferase/luciferin reaction. The resulting luminescence is proportional to the ADP produced and is used to determine kinase activity.
Protocol:
-
Kinase Reaction Setup (5 µL volume):
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein structure, leading to an increased resistance to thermal denaturation. By heating cells treated with the inhibitor and quantifying the amount of soluble target protein remaining, a shift in the protein's melting temperature (Tm) can be observed, confirming target engagement.[14]
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the indazole-based inhibitor at a desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours.[14]
-
-
Heat Shock:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.[14]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[14]
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of the soluble target protein by Western blotting using a specific antibody.[14]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein relative to the unheated control against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target stabilization and engagement.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for assessing kinase inhibitor off-target effects.
Caption: The p21-activated kinase 1 (PAK1) signaling pathway.
Caption: The Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway.
Caption: Workflow for assessing kinase inhibitor off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 4. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
- 8. SB 216763 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 9. SB216763 | Cell Signaling Technology [cellsignal.com]
- 10. apexbt.com [apexbt.com]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-methyl-1H-indazole-3-carbaldehyde: A Guide for Laboratory Professionals
The responsible disposal of laboratory chemicals is a critical component of ensuring a safe research environment and minimizing environmental impact. For researchers, scientists, and professionals in drug development, understanding the appropriate procedures for handling chemical waste is paramount. This guide outlines the essential steps and precautions for the proper disposal of 1-methyl-1H-indazole-3-carbaldehyde, a compound used in various research applications.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is not available, information from structurally related indazole compounds suggests that it should be treated with caution. Analogous compounds are often classified with hazards such as skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Recommendation |
| Eye Protection | Wear chemical safety goggles or glasses with side-shields.[3][4] |
| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves. Inspect gloves before use.[4] |
| Respiratory Protection | If handling as a powder or if aerosolization is possible, use a NIOSH-approved respirator. |
| Hand Protection | Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow the general principles of hazardous waste management. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and leak-proof container.[5]
-
The container must be kept tightly closed except when adding waste.[1][5]
-
Any contaminated materials, such as pipette tips, weighing paper, and PPE, should also be considered hazardous waste and collected in the same manner.[5]
-
-
Labeling:
-
Storage:
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department.
-
Waste is classified as hazardous and should be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1]
-
Containers may still present a chemical hazard when empty and should be returned to the supplier for reuse/recycling if possible. Otherwise, they should be punctured to prevent re-use and disposed of in an authorized landfill.[6]
-
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Small Spills:
-
Large Spills:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1-methyl-1H-indazole-3-carbaldehyde
This guide provides critical safety and logistical information for handling 1-methyl-1H-indazole-3-carbaldehyde (CAS No. 4002-83-9) for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards associated with this compound and general laboratory safety principles.
Hazard Summary
This compound is classified as a hazardous substance. Based on available safety data, it is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation. Adherence to the safety protocols outlined below is imperative to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be chemical splash-proof and compliant with EN 166 or OSHA 29 CFR 1910.133 standards. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat must be worn. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder outside of a fume hood or if aerosolization is possible. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and procedural consistency.
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eye wash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Conduct all weighing and transferring of the solid compound within a certified chemical fume hood to prevent inhalation of dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use dedicated spatulas and weighing boats for this compound.
-
-
Post-Handling :
-
Thoroughly clean the work area after use.
-
Wash hands and any exposed skin with soap and water immediately after handling.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Compound | Labeled Hazardous Waste Container | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware | Labeled Hazardous Waste Container | Rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste. Dispose of the labware in the designated container. |
| Contaminated PPE | Labeled Hazardous Waste Bag | Dispose of gloves and other contaminated disposable PPE in a designated hazardous waste bag. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
